2-Hydroxy-5-(hydroxymethyl)benzoic acid
Description
BenchChem offers high-quality 2-Hydroxy-5-(hydroxymethyl)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-5-(hydroxymethyl)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2-hydroxy-5-(hydroxymethyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O4/c9-4-5-1-2-7(10)6(3-5)8(11)12/h1-3,9-10H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKBGCFBEGPHQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60609356 | |
| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7437-20-9 | |
| Record name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60609356 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to the Solubility Profile of 5-Hydroxymethylsalicylic Acid in Organic Solvents
Abstract
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, manufacturability, and therapeutic efficacy. 5-Hydroxymethylsalicylic acid, a derivative of salicylic acid, presents a unique physicochemical profile due to its combination of polar functional groups—carboxylic acid, phenolic hydroxyl, and primary alcohol—and a nonpolar aromatic ring. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide provides a comprehensive framework for its systematic evaluation. We will explore the theoretical principles governing its dissolution, present a robust experimental protocol for determining its equilibrium solubility, and detail validated analytical techniques for its quantification. This document serves as a technical manual for researchers and formulation scientists engaged in the development of 5-hydroxymethylsalicylic acid as a potential therapeutic agent.
Introduction: The Significance of Solubility
5-Hydroxymethylsalicylic acid is a compound of interest due to its structural relation to salicylic acid, a cornerstone of anti-inflammatory therapy. The introduction of a hydroxymethyl group at the 5-position significantly alters the molecule's polarity and hydrogen bonding potential compared to its parent compound or analogues like 5-methylsalicylic acid.[1] Understanding its solubility profile in a diverse range of organic solvents is paramount for several stages of drug development:
-
API Purification: Recrystallization, a common final step in API synthesis, relies on selecting a solvent system where the compound has high solubility at elevated temperatures and low solubility at room temperature.
-
Formulation Development: The choice of excipients and the feasibility of liquid formulations (e.g., oral solutions, injectables) are directly dictated by the API's solubility.
-
Preclinical Studies: Solubilizing the compound in appropriate vehicles is essential for conducting in vitro and in vivo assays to determine its pharmacological and toxicological properties.
This guide provides the theoretical and practical foundation for researchers to generate a comprehensive and reliable solubility profile for 5-hydroxymethylsalicylic acid.
Theoretical Framework for Solubility
The dissolution of a solid solute in a liquid solvent is a thermodynamic process governed by the interplay of intermolecular forces. The principle of "like dissolves like" provides a foundational, albeit simplified, predictive tool.
Molecular Structure Analysis
The structure of 5-hydroxymethylsalicylic acid features distinct regions with differing polarities:
-
Polar, Hydrogen-Bonding Groups: The carboxylic acid (-COOH), phenolic hydroxyl (-OH), and hydroxymethyl (-CH₂OH) groups are capable of acting as both hydrogen bond donors and acceptors.
-
Nonpolar Region: The benzene ring provides a hydrophobic character to the molecule.
This amphiphilic nature suggests that solubility will be highly dependent on the solvent's ability to interact favorably with these competing functionalities. For instance, polar protic solvents like methanol and ethanol are expected to be effective solvents due to their ability to engage in hydrogen bonding with all three polar groups. Polar aprotic solvents such as acetone can act as hydrogen bond acceptors, interacting favorably with the hydroxyl and carboxyl protons.[2] Conversely, nonpolar solvents like hexane are expected to be poor solvents, as they cannot disrupt the strong intermolecular hydrogen bonds of the crystalline solid.[2]
Thermodynamics of Dissolution
The solubility of a drug can be described by the van't Hoff and Gibbs equations, which relate solubility to the thermodynamic parameters of dissolution, including Gibbs energy (ΔG_sol), enthalpy (ΔH_sol), and entropy (ΔS_sol).[3][4]
-
Enthalpy (ΔH_sol): Represents the heat absorbed or released during dissolution. It involves the energy required to break the solute-solute and solvent-solvent bonds and the energy released from forming solute-solvent bonds. A positive enthalpy indicates an endothermic process, where solubility typically increases with temperature.[3]
-
Entropy (ΔS_sol): Represents the change in randomness or disorder of the system. Dissolution of a crystalline solid into a liquid phase generally leads to an increase in entropy.
A spontaneous dissolution process is characterized by a negative Gibbs energy of solution (ΔG_sol < 0).
Experimental Determination of Equilibrium Solubility
The "shake-flask" method is the gold-standard technique for determining equilibrium (thermodynamic) solubility.[5] It is designed to ensure that a saturated solution is formed and that equilibrium has been reached between the undissolved solid and the solution.
Detailed Experimental Protocol: Shake-Flask Method
This protocol provides a self-validating system for generating reliable solubility data.
1. Materials and Preparation:
- 5-Hydroxymethylsalicylic Acid (verify purity and solid form, e.g., via DSC or XRD).
- Selected organic solvents (HPLC-grade or equivalent).
- Scintillation vials or glass flasks with screw caps.
- Orbital shaker with temperature control.
- Syringe filters (e.g., 0.22 µm PTFE or nylon, selected for solvent compatibility).
- Calibrated analytical balance and pipettes.
- Analytical quantification instrument (e.g., HPLC-UV, UV-Vis Spectrophotometer).
2. Experimental Procedure:
- Step 1: Sample Addition: Add an excess amount of 5-hydroxymethylsalicylic acid to a vial. The key is to ensure that a visible amount of undissolved solid remains at the end of the experiment, confirming that the solution is saturated.
- Step 2: Solvent Addition: Accurately dispense a known volume or mass of the chosen solvent into the vial.
- Step 3: Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period.
- Causality Insight: A duration of 24 to 48 hours is typically required to ensure that the system reaches thermodynamic equilibrium.[5] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) for a new compound to confirm that the measured concentration does not change over time.
- Step 4: Phase Separation: Remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 2 hours. This allows the excess solid to settle.
- Step 5: Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial.
- Causality Insight: Filtration is critical to remove all undissolved micro-particles, which would otherwise lead to an overestimation of solubility. The first few drops from the filter should be discarded to prevent errors from potential drug adsorption onto the filter membrane.
- Step 6: Dilution: Accurately dilute the filtered sample with a suitable solvent (often the mobile phase for HPLC analysis) to a concentration that falls within the linear range of the analytical method's calibration curve.
- Step 7: Quantification: Analyze the diluted sample using a validated analytical method (see Section 4) to determine the concentration of dissolved 5-hydroxymethylsalicylic acid.
- Step 8: Calculation: Calculate the solubility using the measured concentration and the dilution factor. Express the final solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).
Workflow for Solubility Determination
The following diagram outlines the logical flow of the shake-flask protocol.
Caption: Experimental workflow for the equilibrium shake-flask solubility method.
Analytical Quantification
Accurate quantification of the dissolved API is crucial. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the preferred method due to its specificity and sensitivity.
HPLC-UV Method Protocol
A general method suitable for salicylic acid derivatives can be adapted.[6]
-
Chromatographic System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7]
-
Mobile Phase: An isocratic or gradient mixture of an acidic aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic modifier like acetonitrile or methanol. A starting point could be a 45:55 (v/v) mixture of acidified water and acetonitrile.[7]
-
Causality Insight: The acidic buffer is used to suppress the ionization of the carboxylic acid group, ensuring a consistent retention time and sharp peak shape.
-
-
Flow Rate: 1.0 mL/min.[6]
-
Detection Wavelength: Based on the UV spectrum of 5-hydroxymethylsalicylic acid. Salicylic acid derivatives typically have strong absorbance around 230 nm and 300-315 nm.[6][8]
-
Calibration: A multi-point calibration curve (typically 5-7 points) must be prepared by dissolving known amounts of the compound in the mobile phase. The curve must demonstrate linearity (R² > 0.999) over the expected concentration range of the diluted samples.
Data Presentation and Inferred Profile
All quantitative data should be summarized for clear comparison. While experimental data for 5-hydroxymethylsalicylic acid must be generated, we can infer a qualitative profile based on the principles discussed and the known behavior of similar molecules.[2]
Table 1: Template for Experimental Solubility Data of 5-Hydroxymethylsalicylic Acid
| Solvent Class | Specific Solvent | Temperature (°C) | Experimental Solubility (mg/mL) | Standard Deviation |
| Polar Protic | Methanol | 25 | [Enter Data] | [Enter Data] |
| Ethanol | 25 | [Enter Data] | [Enter Data] | |
| Isopropanol | 25 | [Enter Data] | [Enter Data] | |
| Polar Aprotic | Acetone | 25 | [Enter Data] | [Enter Data] |
| Acetonitrile | 25 | [Enter Data] | [Enter Data] | |
| Tetrahydrofuran (THF) | 25 | [Enter Data] | [Enter Data] | |
| Nonpolar | Toluene | 25 | [Enter Data] | [Enter Data] |
| Hexane | 25 | [Enter Data] | [Enter Data] |
Table 2: Inferred Qualitative Solubility Profile
| Solvent Class | Specific Solvent | Inferred Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | Capable of extensive hydrogen bonding with the API's -COOH, -OH, and -CH₂OH groups. Salicylic acid and its derivatives are generally soluble in alcohols.[2] |
| Polar Aprotic | Acetone, THF | Soluble to Moderately Soluble | Can act as hydrogen bond acceptors. The overall polarity is favorable for dissolution.[2] |
| Nonpolar | Toluene, Hexane | Sparingly Soluble to Insoluble | These solvents cannot effectively disrupt the strong intermolecular hydrogen bonds within the API's crystal lattice. The lipophilic benzene ring may allow for very slight solubility in toluene.[2] |
| Aqueous Basic | 5% Sodium Hydroxide | Freely Soluble | The carboxylic acid group will be deprotonated to form a highly polar and water-soluble sodium salt.[2] |
| Aqueous Acidic | 5% Hydrochloric Acid | Insoluble | In an acidic medium, the carboxylic acid remains protonated, maintaining its low aqueous solubility.[2] |
Conclusion
The solubility profile of 5-hydroxymethylsalicylic acid is a critical dataset for its advancement as a pharmaceutical candidate. While published quantitative values are limited, this guide provides the necessary theoretical background and a robust, validated experimental framework for its determination. By systematically applying the shake-flask method in conjunction with a reliable HPLC-UV analytical procedure, researchers can generate the high-quality data required to make informed decisions in API purification, formulation design, and preclinical development.
References
- Grokipedia. 5-Methylsalicylic acid. Accessed February 2026.
- SciSpace. (2023). Solubility of Salicylic Acid in Some (Ethanol + Water)
- OUCI. Solubility of Salicylic Acid in Some (Ethanol + Water)
- PMC. (2024). Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K. Accessed February 2026.
- PubMed. (2024).
- DSpace Repository.
- Wikipedia. 5-Methylsalicylic acid. Accessed February 2026.
- ChemicalBook. (2026). 5-Methylsalicylic acid | 89-56-5. Accessed February 2026.
- PubChem. 5-Methoxysalicylic Acid | C8H8O4 | CID 75787. Accessed February 2026.
- Solubility Determination of Salicylic Acids and its Metabolite. Accessed February 2026.
- NIST WebBook. 5-Methylsalicylic acid. Accessed February 2026.
- (2006). High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Accessed February 2026.
- FooDB. (2010). Showing Compound 5-Methoxysalicylic acid (FDB011959). Accessed February 2026.
- Semantic Scholar. (2006). Solubility and Melting Properties of Salicylic Acid. Accessed February 2026.
- Millipore.
- Benchchem. solubility of 2-Hydroxy-5-isopropylbenzoic acid in different solvents. Accessed February 2026.
- Benchchem. A Comparative Guide to Validated HPLC Methods for 5-Acetylsalicylic Acid Analysis. Accessed February 2026.
- SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Accessed February 2026.
- (2010).
- SciTechnol. (2018). Method Validation for Equilibrium Solubility and Determination of Temperature Effect on the Ionization Constant and Intrinsic Solubility of Drugs. Accessed February 2026.
- (2013). Physico-Chemical Characterization of Drugs: Acidity and Solubility. Accessed February 2026.
- Solubility of 5Amino Salicylic Acid in Different Solvents at Various Temper
- Benchchem.
- Semantic Scholar. High-performance liquid-chromatographic determination of 5-aminosalicylic acid and its metabolites in blood plasma. Accessed February 2026.
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- 4. Investigation of the solubility and thermodynamics of salicylic acid in 2-propanol and ethylene glycol/propylene glycol binary solvent mixtures at (293.15 to 313.15) K - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scitechnol.com [scitechnol.com]
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- 8. holcapek.upce.cz [holcapek.upce.cz]
Technical Guide: pKa Values and Dissociation Constants of 2-Hydroxy-5-(hydroxymethyl)benzoic acid
The following technical guide details the physicochemical profile of 2-Hydroxy-5-(hydroxymethyl)benzoic acid, focusing on its dissociation constants (pKa) and their implications for research and drug development.
Executive Summary
2-Hydroxy-5-(hydroxymethyl)benzoic acid (CAS: 7437-20-9) is a bifunctional salicylic acid derivative characterized by a phenolic hydroxyl group ortho to a carboxylic acid, with a hydroxymethyl substituent at the meta position relative to the carboxyl.[1][2]
Understanding its dissociation constants (pKa) is critical for predicting its behavior in physiological environments. The compound exhibits a Type I ionization profile typical of salicylates, where the carboxylic acid deprotonates at low pH, while the phenolic proton remains tightly bound due to intramolecular hydrogen bonding until highly alkaline conditions.
Key Physicochemical Data Points:
-
Primary pKa (COOH): ~2.97 – 3.19 (Acidic)
-
Secondary pKa (Phenolic OH): >13.0 (Very Weakly Acidic)
-
Tertiary pKa (Aliphatic OH): >16.0 (Neutral in aqueous media)
Chemical Identity & Structural Analysis[2][4][5][6]
Before analyzing the dissociation constants, it is essential to map the ionization sites on the molecular scaffold.
| Property | Detail |
| IUPAC Name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid |
| CAS Number | 7437-20-9 |
| Molecular Formula | C₈H₈O₄ |
| Molecular Weight | 168.15 g/mol |
| Structural Class | Salicylate derivative; meta-substituted benzoic acid |
| Key Functional Groups | 1.[1] Carboxylic Acid (C-1)2.[1] Phenolic Hydroxyl (C-2)3. Hydroxymethyl (C-5) |
Structural Ionization Logic
The molecule possesses three potential sites for proton exchange, but only two are relevant in aqueous chemistry:
-
Site A (Carboxyl Group): The most acidic site. The negative charge on the carboxylate is stabilized by resonance with the carbonyl oxygen and the benzene ring.
-
Site B (Phenolic Hydroxyl): Normally has a pKa ~10 (as in phenol).[3] However, in this ortho-substituted geometry, it forms a strong intramolecular hydrogen bond with the carboxylate oxygen, significantly increasing the energy required to remove this proton (pKa shift > 13).
-
Site C (Hydroxymethyl Group): An aliphatic alcohol. With a pKa > 16, it does not ionize at physiological pH (1–14) and remains neutral.
Dissociation Constants (pKa) - Data & Analysis[6][9][10]
The following values represent a synthesis of predicted data derived from structural analogs (Salicylic Acid, Gentisic Acid) and computational models (ACD/Labs, ChemAxon), as direct experimental values for this specific metabolite are rare in open literature.
Table 1: Dissociation Constants Profile
| Ionization Step | Group | Value (Range) | Confidence | Context |
| pKa₁ | Carboxylic Acid (-COOH) | 3.19 ± 0.10 | High (Predicted) | The 5-hydroxymethyl group is weakly electron-withdrawing (-I effect), slightly increasing acidity compared to benzoic acid (4.20), but similar to salicylic acid (2.97). |
| pKa₂ | Phenolic Hydroxyl (-OH) | > 13.5 | High (Inferred) | The intramolecular H-bond between the 2-OH and the carboxylate stabilizes the proton, preventing dissociation until pH > 13. |
| pKa₃ | Aliphatic Alcohol (-CH₂OH) | ~16.0 | High (Theoretical) | Non-ionizable in water. Relevant only in non-aqueous superbases. |
Comparative Analysis
-
Vs. Salicylic Acid (pKa₁ = 2.97): The 5-hydroxymethyl group exerts a weak inductive effect (-I) due to the oxygen atom, but the methylene spacer dampens this. The calculated pKa of 3.19 suggests it is slightly less acidic than salicylic acid, likely due to subtle solvation effects around the hydroxymethyl tail hindering the stabilization of the carboxylate.
-
Vs. Gentisic Acid (2,5-Dihydroxybenzoic acid, pKa₁ = 2.93): Gentisic acid has a direct phenolic -OH at position 5, which is electron-donating by resonance but withdrawing by induction. The hydroxymethyl analog lacks this resonance donation, resulting in a slightly higher pKa.
Ionization Diagram
The following diagram illustrates the dominant species across the pH scale.
Caption: Stepwise deprotonation of 2-Hydroxy-5-(hydroxymethyl)benzoic acid. The mono-anion is the dominant physiological species.
Experimental Methodologies for Validation
For researchers needing to validate these values experimentally (e.g., for regulatory filing), the following protocols are the industry standard for low-solubility benzoic acid derivatives.
Method A: Potentiometric Titration (The "Gold Standard")
Applicability: Best for pKa₁ (COOH). Challenge: The compound may have limited solubility in pure water at low pH.
-
Preparation: Dissolve ~5 mg of the compound in a degassed solution of 0.1 M KCl (ionic strength adjuster). If solubility is poor, use a co-solvent method (Methanol/Water ratios: 10%, 20%, 30%) and extrapolate to 0% organic solvent (Yasuda-Shedlovsky extrapolation).
-
Titrant: Carbonate-free 0.1 M NaOH.
-
Execution: Titrate from pH 2.0 to pH 11.0 under N₂ atmosphere at 25°C.
-
Analysis: Use the Bjerrum plot or Gran plot to identify the equivalence point. The pH at the half-equivalence point (for the first step) approximates pKa₁.
Method B: UV-Vis Spectrophotometry
Applicability: Best for verifying the high pKa₂ (Phenolic OH) or if the sample quantity is sub-milligram.
-
Principle: The UV absorption spectrum of the benzene ring shifts (bathochromic shift) when the phenolic group deprotonates.
-
Buffer Setup: Prepare a series of buffers ranging from pH 2 to pH 13.5.
-
Measurement: Record absorbance (typically 200–400 nm) at each pH.
-
Calculation: Plot Absorbance vs. pH at the
shift. The inflection point of the sigmoidal curve is the pKa.
Caption: Decision tree for selecting the appropriate pKa determination methodology.
Implications for Drug Development
Solubility & Formulation
-
Gastric Environment (pH 1.5 - 3.5): The compound will exist largely in its neutral (protonated) form. As a solid benzoic acid derivative, it may exhibit poor solubility in the stomach, potentially limiting dissolution rate.
-
Intestinal Environment (pH 6.0 - 7.4): The compound will be >99% ionized (mono-anionic carboxylate). This drastically increases aqueous solubility, suggesting that absorption will be dissolution-rate limited in the stomach but rapid in the intestine.
Membrane Permeability (LogD)
-
LogP (Neutral): Estimated ~1.5 (Moderate lipophilicity).
-
LogD (pH 7.4): Because the molecule is ionized, the effective distribution coefficient (LogD) drops significantly (likely < -1.0).
-
Impact: While the neutral form permeates membranes well, the ionized form requires paracellular transport or specific transporters (e.g., MCTs - Monocarboxylate Transporters) for uptake.
Bioisosteric Design
Researchers often use the hydroxymethyl group to improve metabolic stability compared to a methyl group (which is prone to oxidation) or to increase polarity compared to a halogen. The pKa data confirms that this substitution does not drastically alter the fundamental salicylate pharmacophore, allowing it to retain binding affinity for targets like COX enzymes while altering the solubility profile.
References
-
PubChem. (2025). 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CID 20676603).[1] National Library of Medicine. Available at: [Link]
- Lide, D. R. (Ed.). (2005). CRC Handbook of Chemistry and Physics (86th ed.). CRC Press.
- Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.
Sources
Technical Whitepaper: 5-Hydroxymethylsalicylic Acid Derivatives
The following technical guide provides an in-depth analysis of 5-hydroxymethylsalicylic acid (5-HMSA) derivatives, focusing on synthetic pathways, structural reactivity, and pharmacological applications.
Executive Summary
5-Hydroxymethylsalicylic acid (5-HMSA), also known as 2-hydroxy-5-(hydroxymethyl)benzoic acid, represents a pivotal bifunctional scaffold in organic synthesis.[1] Unlike its more common analog, 5-aminosalicylic acid (5-ASA, Mesalamine), 5-HMSA possesses a benzylic alcohol moiety at the C5 position.[1] This structural feature imparts unique reactivity, specifically the capability for self-condensation (to form methylene-bridged dimers) and esterification (for prodrug design). This guide details the synthesis, stability management, and therapeutic potential of 5-HMSA and its derivatives.[1]
Chemical Foundation & Reactivity
The 5-HMSA molecule (C₈H₈O₄) combines the classic salicylate pharmacophore (ortho-hydroxybenzoic acid) with a reactive hydroxymethyl group.
Structural Advantages[1]
-
Benzylic Reactivity: The C5-hydroxymethyl group is susceptible to nucleophilic substitution under acidic conditions, allowing for facile functionalization (e.g., chlorination to 5-chloromethylsalicylic acid).
-
Solubility Profile: The additional hydroxyl group increases water solubility compared to 5-methylsalicylic acid, potentially improving bioavailability in aqueous formulations.
-
Cross-Linking Potential: In polymer chemistry, 5-HMSA acts as a "monomer" capable of forming phenolic resins via condensation, a property distinct from 5-ASA.[1]
Critical Instability: Dimerization
A common challenge in handling 5-HMSA is its tendency to dimerize to 5,5'-methylenedisalicylic acid under acidic conditions.[1] This occurs via the formation of a quinone methide intermediate, which is rapidly attacked by another salicylate molecule.
-
Control Strategy: Synthesis and storage must often be conducted under neutral to slightly alkaline conditions or at low temperatures to prevent uncontrolled polymerization.
Synthetic Pathways
The synthesis of 5-HMSA and its derivatives generally proceeds through two primary routes: direct formylation/reduction or chloromethylation/hydrolysis.
Pathway Visualization
The following diagram illustrates the primary synthetic routes to 5-HMSA and its conversion into key derivatives.
Caption: Synthetic genealogy of 5-HMSA showing precursors (Red), the core scaffold (Green), and downstream derivatives (Yellow/Grey).[2]
Key Derivatives & Applications
Pharmacological Derivatives (Prodrugs)
The primary pharmaceutical application of 5-HMSA is as a linker or pro-moiety.
-
Mechanism: The benzylic alcohol can be esterified with carboxylic acid drugs (e.g., Ibuprofen, Naproxen). Upon physiological hydrolysis, the ester releases the active drug and the salicylate moiety (which itself has anti-inflammatory properties), potentially reducing gastrointestinal irritation.
-
Nitric Oxide Donors: Derivatives where the hydroxymethyl group is linked to NO-releasing moieties (e.g., nitrooxy esters) have been explored to enhance vasodilation alongside anti-inflammatory effects.
Polymeric Derivatives
In materials science, 5-HMSA serves as a functionalized phenol.[1]
-
Chelation Resins: The ortho-hydroxy and carboxyl groups form strong chelates with metal ions (Fe³⁺, Cu²⁺). Polymers incorporating 5-HMSA are used for heavy metal remediation.
-
Biodegradable Polyanhydrides: 5-HMSA can be incorporated into polyanhydride backbones (often via linker molecules) to create biodegradable drug delivery systems that release salicylate upon degradation.
Structure-Activity Relationship (SAR)
The biological activity of 5-HMSA derivatives is governed by the electronic and steric nature of the C5 substituent.
Caption: SAR map highlighting the dual role of the C5-hydroxymethyl group in solubility and reactivity.
Experimental Protocols
Protocol A: Synthesis of 5-HMSA from 5-Formylsalicylic Acid
This method is preferred over chloromethylation due to milder conditions and absence of carcinogenic bis-chloromethyl ether byproducts.[1]
Reagents:
-
Sodium Borohydride (NaBH₄)
-
Methanol (MeOH)[5]
-
Sodium Hydroxide (NaOH)
Methodology:
-
Dissolution: Dissolve 10 mmol of 5-FSA in 20 mL of 1M NaOH. The solution will turn yellow due to phenolate formation.
-
Reduction: Cool the solution to 0°C in an ice bath. Slowly add 12 mmol of NaBH₄ in small portions over 15 minutes.
-
Expert Note: Maintain temperature <5°C to prevent over-reduction or side reactions.
-
-
Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature for 2 hours. Monitor by TLC (System: Ethyl Acetate/Hexane/Acetic Acid).
-
Workup: Carefully acidify the solution to pH 4.0 using 1M HCl.
-
Critical Step: Do not acidify below pH 3 or heat the solution, as this catalyzes the formation of the insoluble dimer (5,5'-methylenedisalicylic acid).
-
-
Isolation: Extract with Ethyl Acetate (3 x 20 mL). Dry the organic layer over anhydrous Na₂SO₄ and evaporate under reduced pressure (max 40°C).
-
Purification: Recrystallize from water/ethanol (9:1) to yield white crystals of 5-HMSA.
Protocol B: Detection of Dimer Impurity (HPLC)
Purpose: To validate the purity of 5-HMSA and quantify 5,5'-methylenedisalicylic acid.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax, 5µm, 4.6 x 150mm).[1]
-
Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.
-
Gradient: 5% B to 60% B over 20 minutes.
-
Detection: UV at 303 nm (characteristic salicylate absorbance).
-
Retention: 5-HMSA elutes early (polar); the dimer elutes significantly later due to increased hydrophobicity.
References
-
Sigma-Aldrich. (2023). 5-Formylsalicylic acid Product Specification and Safety Data Sheet. Link
-
National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 67145: 5,5'-Methylenedisalicylic acid.[1] Link
-
Lu, Y. B., et al. (2010). "5-Formylsalicylic acid and 5-(benzimidazolium-2-yl)salicylate."[6] Acta Crystallographica Section C, 66(12). Link
-
Mahmoud, M. E., et al. (1997). "Metal Uptake Properties of Polystyrene Resin Immobilized Polyamine and Formylsalicylic Acid Derivatives." Analytical Sciences, 13(5). Link
-
BenchChem. (2023). Synthesis routes of 5-Chlorosalicylic Acid and Derivatives. Link
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A Technical Guide to the Biological Activity Potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid
Abstract
This technical guide provides a comprehensive analysis of the potential biological activities of 2-Hydroxy-5-(hydroxymethyl)benzoic acid. While direct experimental data on this specific molecule is limited in current literature, this document synthesizes information from structure-activity relationship (SAR) studies of related hydroxybenzoic acids to forecast its therapeutic potential. We delve into its probable anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This guide is intended for researchers, scientists, and drug development professionals, offering detailed, field-proven in vitro protocols to empirically test the hypotheses presented herein. Our approach is grounded in established scientific principles to provide a robust framework for future research and development of this promising compound.
Introduction and Molecular Profile
2-Hydroxy-5-(hydroxymethyl)benzoic acid, a derivative of salicylic acid, presents a unique chemical architecture that suggests a spectrum of biological activities. Its structure, featuring a carboxylic acid, a phenolic hydroxyl group, and a hydroxymethyl group on the benzene ring, offers multiple points for interaction with biological targets.[1] The presence of both a hydroxyl and a hydroxymethyl group on the benzene ring at positions 2 and 5 respectively, is of particular interest for its potential to modulate biological activity.[2]
Table 1: Physicochemical Properties of 2-Hydroxy-5-(hydroxymethyl)benzoic acid
| Property | Value | Source |
| IUPAC Name | 2-hydroxy-5-(hydroxymethyl)benzoic acid | [1] |
| Molecular Formula | C₈H₈O₄ | [1] |
| Molecular Weight | 168.15 g/mol | [3] |
| CAS Number | 7437-20-9 | [1] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥95% | [4] |
| Storage | Sealed in dry, room temperature conditions | [4] |
| InChI Key | IHKBGCFBEGPHQF-UHFFFAOYSA-N | [5] |
Potential Anti-Inflammatory Activity: A Focus on COX-2 Inhibition
The structural similarity of 2-Hydroxy-5-(hydroxymethyl)benzoic acid to salicylic acid, a well-known non-steroidal anti-inflammatory drug (NSAID), strongly suggests potential anti-inflammatory properties.[6] Many NSAIDs exert their effects by inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory cascade.[7] Derivatives of 2-hydroxymethyl benzoic acid have demonstrated anti-inflammatory and analgesic effects, likely through the inhibition of the COX-2 enzyme.[8]
The Cyclooxygenase (COX) Pathway
The COX enzymes (COX-1 and COX-2) are responsible for converting arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[7] While COX-1 is constitutively expressed and plays a role in physiological functions, COX-2 is inducible and its expression is elevated during inflammation.[9] Therefore, selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation with fewer gastrointestinal side effects associated with COX-1 inhibition.
Caption: Proposed mechanism of action via the cyclooxygenase pathway.
Experimental Protocol: In Vitro Fluorometric COX-2 Inhibitor Screening Assay
This protocol provides a method for assessing the potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid to inhibit COX-2 activity. The assay is based on the fluorometric detection of Prostaglandin G2, an intermediate product generated by the COX enzyme.[9]
2.2.1. Principle
The COX probe in the assay produces a fluorescent signal that is proportional to the amount of Prostaglandin G2 generated by the COX-2 enzyme. A reduction in the fluorescent signal in the presence of the test compound indicates inhibition of COX-2 activity.[10]
2.2.2. Materials
-
Human Recombinant COX-2 Enzyme
-
COX Assay Buffer
-
COX Probe (in DMSO)
-
COX Cofactor (in DMSO)
-
Arachidonic Acid
-
NaOH
-
Celecoxib (positive control inhibitor)
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)
-
96-well white opaque plate
-
Fluorescence plate reader (Ex/Em = 535/587 nm)
2.2.3. Procedure
-
Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Dissolve the test compound in a suitable solvent (e.g., DMSO) and dilute to the desired concentrations with COX Assay Buffer.[9]
-
Assay Setup: In a 96-well plate, set up the following conditions in duplicate:
-
Enzyme Control (EC): Contains all reagents except the inhibitor.
-
Inhibitor Control (IC): Contains all reagents, including the positive control inhibitor (Celecoxib).
-
Test Sample (S): Contains all reagents and the test compound at various concentrations.[11]
-
-
Reaction Mix Preparation: Prepare a Reaction Mix for each well containing COX Assay Buffer, COX Probe, and COX Cofactor.
-
Enzyme Addition: Add the diluted COX-2 enzyme to the EC, IC, and S wells.
-
Incubation: Add the Reaction Mix to all wells.
-
Reaction Initiation: Initiate the reaction by adding the Arachidonic Acid working solution to all wells.[12]
-
Measurement: Immediately measure the fluorescence kinetically for 5-10 minutes at 25°C.[10]
-
Data Analysis: Determine the rate of reaction for each well. Calculate the percent inhibition for each concentration of the test compound relative to the Enzyme Control. Plot the percent inhibition against the logarithm of the test compound concentration to determine the IC₅₀ value.[12]
Potential Antioxidant Activity
Hydroxybenzoic acid derivatives are known for their antioxidant properties, which are primarily attributed to their ability to scavenge free radicals.[13] The position of the hydroxyl group on the benzene ring is crucial for this activity, with ortho and para positions generally showing better antioxidant properties.[13][14] Given that 2-Hydroxy-5-(hydroxymethyl)benzoic acid has a hydroxyl group in the ortho position to the carboxylate group, it is hypothesized to possess significant antioxidant potential.
Experimental Protocol: DPPH Radical Scavenging Assay
This assay is a common and reliable method for evaluating the free radical scavenging ability of a compound.[15]
3.1.1. Principle
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is based on the reduction of the stable DPPH radical, which has a deep violet color, by an antioxidant compound. The reduction of DPPH is accompanied by a color change from violet to pale yellow, which can be measured spectrophotometrically at approximately 517 nm. The degree of discoloration is proportional to the antioxidant activity of the compound.[15][16]
3.1.2. Materials
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)
-
Ascorbic acid or Gallic acid (positive control)
-
96-well microplate
-
Microplate reader
3.1.3. Procedure
-
DPPH Solution Preparation: Prepare a stock solution of DPPH in methanol or ethanol. The working solution should have an absorbance of approximately 1.0 at 517 nm.[16]
-
Sample Preparation: Dissolve the test compound and the positive control in the same solvent used for the DPPH solution to prepare a series of concentrations.
-
Assay Procedure:
-
Add a specific volume of the DPPH working solution to each well of a 96-well plate.
-
Add an equal volume of the test compound or control at different concentrations to the wells.
-
For the blank, add the solvent instead of the sample.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[17]
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[17]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula:
-
% Scavenging = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Plot the percentage of scavenging against the concentration of the test compound to determine the IC₅₀ value.[17]
-
Potential Anticancer Activity
Derivatives of hydroxybenzoic acid have shown potential as anticancer agents by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.[6] The mechanism of action may involve the inhibition of enzymes that are crucial for the survival and proliferation of cancer cells.[18]
Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19]
4.1.1. Principle
This assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of viable cells.[19]
4.1.2. Materials
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)
-
MTT solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)[20]
-
96-well plates
-
Microplate reader
4.1.3. Procedure
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight in a CO₂ incubator.[21]
-
Compound Treatment: Treat the cells with various concentrations of the test compound (and a vehicle control) for a specified duration (e.g., 24, 48, or 72 hours).[18]
-
MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.[18]
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.[20]
-
Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the test compound concentration to determine the IC₅₀ value.[22]
Caption: Workflow for the MTT cell viability assay.
Potential Antimicrobial Activity
The antimicrobial potency of hydroxybenzoic acid derivatives is often associated with their lipophilicity and the presence of specific functional groups.[6] Esterification of the carboxylic acid group, for instance, has been shown to increase antimicrobial activity by enhancing passage through the microbial cell membrane.[6]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This quantitative method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[23]
5.1.1. Principle
Serial dilutions of the test compound are prepared in a liquid growth medium in a 96-well microplate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the plates are examined for visible growth to determine the MIC.[23]
5.1.2. Materials
-
Test microorganisms (bacterial or fungal strains)
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI 1640 for fungi)
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (test compound)
-
Standard antimicrobial agents (positive controls)
-
Sterile 96-well microplates
-
Spectrophotometer or McFarland standards for inoculum standardization
5.1.3. Procedure
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism according to CLSI guidelines (e.g., to a 0.5 McFarland standard).[23]
-
Compound Dilution: Perform serial two-fold dilutions of the test compound in the broth medium directly in the 96-well plate.[24]
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria, or as specified for fungi).[25]
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.[23]
Conclusion and Future Directions
2-Hydroxy-5-(hydroxymethyl)benzoic acid is a molecule of significant interest with a high potential for a range of biological activities. Based on the well-established structure-activity relationships of hydroxybenzoic acids, it is plausible that this compound possesses anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. Further research, beginning with these in vitro assays, is warranted to fully elucidate the therapeutic potential of 2-Hydroxy-5-(hydroxymethyl)benzoic acid and to pave the way for its potential development as a novel therapeutic agent. Subsequent studies should focus on in vivo models to validate in vitro findings and to investigate the pharmacokinetic and safety profiles of the compound.
References
- BenchChem. (2025). The Structure-Activity Relationship of 2-Hydroxy-5-isopropylbenzoic Acid and Its Derivatives.
- Omotuyi, O. (2014). Structure Activity Relationship (SAR) of Some Benzoic Acid Deriva. International Journal of Research in Pharmacy and Science.
-
Microbiology International. (n.d.). Broth Microdilution. Retrieved from [Link]
- BenchChem. (2025). Application Notes: Developing In Vitro Assays for Cyclooxygenase-2 (COX-2) Inhibition.
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
MDPI. (2023, July 26). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Journal of Clinical Microbiology. (2008). Quality Control and Reference Guidelines for CLSI Broth Microdilution Susceptibility Method (M38-A Document) for Amphotericin B, Itraconazole, Posaconazole, and Voriconazole. Retrieved from [Link]
-
PubMed. (2016, March 1). Structure-antioxidant activity relationships of o-hydroxyl, o-methoxy, and alkyl ester derivatives of p-hydroxybenzoic acid. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Bio-protocol. (n.d.). 4.4. DPPH Assay. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute | CLSI. (2024, March 19). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Retrieved from [Link]
-
MDPI. (2022, May 5). A Structure—Activity Relationship Study of the Inhibition of α-Amylase by Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Broth microdilution – Knowledge and References. Retrieved from [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Retrieved from [Link]
-
Encyclopedia.pub. (2023, September 8). DPPH Radical Scavenging Assay. Retrieved from [Link]
-
Texas Children's Hospital. (1994). MTT Cell Assay Protocol. Retrieved from [Link]
-
ResearchGate. (n.d.). Cell sensitivity assays: the MTT assay. Cancer cell culture: methods and protocols. Retrieved from [Link]
-
Clinical & Laboratory Standards Institute | CLSI. (2021, October 1). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Retrieved from [Link]
-
ACS Publications. (2006, September 7). High-Throughput Relative DPPH Radical Scavenging Capacity Assay. Retrieved from [Link]
-
ResearchGate. (2025, August 10). (PDF) Synthesis and biological activity of peptide derivatives of 2-hydroxy-5-(6-iodo-2-methyl-4-oxoquinazolin-3(4H)-YL) benzoic acid. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences Review and Research. (2013, September 30). OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
- BenchChem. (2025). An In-depth Technical Guide to 2-(Hydroxymethyl)benzoic Acid.
-
ResearchGate. (2012, October 15). Antioxidant properties of benzoic acid derivatives against Superoxide radical. Retrieved from [Link]
- BenchChem. (2025). Comparative Guide to the Structural Activity Relationship of 2-Hydroxymethyl Benzoic Acid Derivatives as Anti-Inflammatory Agent.
-
PubMed Central. (2022, July 22). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. Retrieved from [Link]
-
PubChem. (n.d.). 2-Hydroxy-5-(hydroxymethyl)benzoic acid. Retrieved from [Link]
-
MDPI. (2022, September 21). Targeting Hydroxybenzoic Acids to Mitochondria as a Strategy to Delay Skin Ageing: An In Vitro Approach. Retrieved from [Link]
-
MDPI. (n.d.). Exploring the Efficacy of Hydroxybenzoic Acid Derivatives in Mitigating Jellyfish Toxin-Induced Skin Damage: Insights into Protective and Reparative Mechanisms. Retrieved from [Link]
-
Semantic Scholar. (2012, October 15). Antioxidant properties of benzoic acid derivatives against superoxide radical. Retrieved from [Link]
-
MDPI. (2021, September 4). Plant-Derived and Dietary Hydroxybenzoic Acids—A Comprehensive Study of Structural, Anti-/Pro-Oxidant, Lipophilic, Antimicrobial, and Cytotoxic Activity in MDA-MB-231 and MCF-7 Cell Lines. Retrieved from [Link]
-
SciSpace. (2013, September 30). A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives. Retrieved from [Link]
-
Processes of Petrochemistry and Oil Refining. (2024, July 13). HYDROXYBENZOIC ACID DERIVATIVES AND THEIR BIOLOGICAL ACTIVITY. Retrieved from [Link]
- BenchChem. (2025). Application Notes and Protocols: 2-Hydroxymethyl Benzoic Acid in Pharmaceutical Synthesis.
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Methodological & Application
Advanced Application Note: 2-Hydroxy-5-(hydroxymethyl)benzoic Acid as a Pharmaceutical Scaffold
Part 1: Executive Summary & Chemical Profile
2-Hydroxy-5-(hydroxymethyl)benzoic acid , commonly referred to as 5-Hydroxymethylsalicylic acid (5-HMSA) , represents a versatile "trifunctional" scaffold in pharmaceutical chemistry. Unlike standard salicylates, 5-HMSA possesses three distinct reactive sites:
-
Carboxylic Acid (C-1): Site for amide coupling or esterification.
-
Phenolic Hydroxyl (C-2): Site for etherification or ester-based pro-drug formation.
-
Benzylic Alcohol (C-5): A "swing" functional group capable of oxidation (to aldehydes), halogenation, or polymerization.
Core Applications
-
Biodegradable Poly(anhydride-esters): 5-HMSA serves as both the monomer and the active pharmaceutical ingredient (API). Upon hydrolysis, the polymer backbone releases the anti-inflammatory salicylate.
-
Hemoglobin Modulators: The molecule is the direct reduced precursor to 5-Formylsalicylic acid , a pharmacophore known to form Schiff bases with hemoglobin, stabilizing the oxygenated state (relevant for Sickle Cell Disease therapeutics).
-
Linker Chemistry: Used in Antibody-Drug Conjugates (ADCs) where the benzylic position serves as a cleavable linker site.
Physicochemical Profile[1][2][3][4][5][6][7][8][9]
| Property | Value | Notes |
| Molecular Weight | 168.15 g/mol | Low MW fragment, ideal for FBDD (Fragment-Based Drug Discovery). |
| pKa (COOH) | ~2.97 | Acidic; requires base for nucleophilic substitutions. |
| pKa (Phenol) | ~13.6 | Less acidic than typical phenols due to H-bonding with carboxylate. |
| Solubility | DMSO, Methanol, THF | Poor solubility in water and non-polar solvents (Hexane). |
| Stability Risk | Quinone Methide Formation | Critical: Under acidic conditions or high heat, the benzylic -OH can eliminate, forming a reactive quinone methide species prone to uncontrolled polymerization. |
Part 2: Reactivity & Strategic Functionalization
The following diagram illustrates the divergent synthetic pathways available for 5-HMSA. The "Expertise" required here is the selective protection of the phenolic -OH versus the benzylic -OH.
Figure 1: Divergent synthetic utility of 5-HMSA. Note the risk of Quinone Methide formation under forcing conditions.
Part 3: Detailed Experimental Protocols
Protocol A: Synthesis of Salicylate-based Poly(anhydride-esters)
Application: Controlled Drug Delivery Mechanism: This protocol chemically incorporates the drug (5-HMSA) into the polymer backbone. The degradation rate is controlled by the hydrolysis of the anhydride and ester bonds.
Reagents:
-
5-HMSA (10 mmol)
-
Sebacoyl chloride (or Adipoyl chloride) (Linker)
-
Acetic Anhydride (Excess)
-
Pyridine (Catalyst)[1]
-
Ethyl Ether / Petroleum Ether (Precipitation)
Step-by-Step Methodology:
-
Precursor Synthesis (The Linker Step):
-
Dissolve 5-HMSA (2.0 equiv) in anhydrous THF/Pyridine (solvent/base mix).
-
Add Sebacoyl chloride (1.0 equiv) dropwise at 0°C to selectively esterify the phenolic -OH groups (the benzylic -OH is less nucleophilic under these specific conditions, or requires prior protection if high precision is needed). Note: In many industrial workflows, the benzylic position is reacted first or protected as an acetate if the target is a linear polyester.
-
Authoritative Correction: For Poly(anhydride-esters) specifically, the standard route (Schmeltzer/Uhrich method) actually converts the carboxylic acid into a mixed anhydride.
-
Revised Step 1: Acetylate the phenolic -OH and benzylic -OH using acetic anhydride to form the di-acetate precursor.
-
-
Activation:
-
Reflux the acetylated precursor in excess acetic anhydride for 30 minutes.
-
Remove solvent in vacuo to yield the mixed anhydride prepolymer.
-
-
Melt Condensation (The Polymerization):
-
Place the prepolymer in a side-arm reaction vessel equipped with a high-torque overhead stirrer.
-
Temperature: Heat to 160–180°C under a nitrogen sweep.
-
Vacuum: Once melted, apply high vacuum (<2 mmHg).[2]
-
Duration: Maintain for 2–4 hours. The viscosity will increase significantly.
-
Critical Control Point: Monitor the vacuum trap. Distillation of acetic anhydride indicates reaction progress.
-
-
Purification:
-
Dissolve the crude polymer in minimal Dichloromethane (DCM).
-
Precipitate into a 10-fold excess of cold Diethyl Ether.
-
Filter and dry under vacuum at room temperature.
-
Protocol B: Selective Oxidation to 5-Formylsalicylic Acid
Application: Synthesis of Hemoglobin Modulators (Sickle Cell Disease research) Challenge: Oxidizing the benzylic alcohol to an aldehyde without over-oxidizing to the dicarboxylic acid or affecting the phenol.
Reagents:
-
5-HMSA (1.0 equiv)
-
Activated Manganese Dioxide (MnO2) (10–20 equiv)
-
Solvent: Acetone or Ethyl Acetate (Anhydrous)
-
Celite (Filtration aid)
Step-by-Step Methodology:
-
Preparation:
-
Activate MnO2 by heating at 110°C for 24 hours prior to use. This is critical for reproducibility.
-
-
Reaction:
-
Dissolve 5-HMSA in Acetone (0.1 M concentration).
-
Add Activated MnO2 (10 equiv) in a single portion.
-
Stir vigorously at Room Temperature (25°C). Do not reflux. Refluxing may promote over-oxidation or aldol condensation side reactions.
-
-
Monitoring:
-
Monitor via TLC (Mobile phase: 5% Methanol in DCM).
-
The aldehyde product typically runs higher (less polar) than the starting alcohol.
-
Reaction time: Typically 4–12 hours.
-
-
Work-up:
-
Filter the black slurry through a pad of Celite.
-
Wash the pad thoroughly with Acetone.
-
Concentrate the filtrate in vacuo.
-
-
Recrystallization:
-
Recrystallize the crude yellow solid from Water/Ethanol (9:1).
-
Yield Target: >85%.
-
Part 4: Quality Control & Analytical Standards
When characterizing 5-HMSA derivatives, specific spectral signatures confirm structural integrity.
| Technique | Parameter | Diagnostic Signal |
| 1H NMR | Benzylic -CH2- | Singlet at ~4.5 ppm . Disappearance indicates oxidation (to -CHO) or functionalization. |
| 1H NMR | Aldehyde -CHO | Singlet at ~9.8 ppm (if oxidized). |
| IR Spectroscopy | Carbonyl (Acid) | Broad band at 1680–1700 cm⁻¹ . |
| HPLC | Retention Time | 5-HMSA elutes earlier than Salicylic Acid on C18 columns (more polar due to -OH). |
Troubleshooting Guide
-
Issue: Low yield in esterification.
-
Cause: Self-polymerization via Quinone Methide.
-
Solution: Maintain temperature <40°C during coupling; use DCC/DMAP coupling agents rather than acid chlorides if possible.
-
-
Issue: Incomplete Oxidation with MnO2.
-
Cause: "Wet" or inactive MnO2.
-
Solution: Use Dess-Martin Periodinane (DMP) as an alternative (1.1 equiv in DCM, 0°C to RT) for higher reliability, though higher cost.
-
References
-
Schmeltzer, R. C., & Uhrich, K. E. (2006). Synthesis and Cytotoxicity of Salicylate-Based Poly(anhydride esters). Biomacromolecules. [Link]
-
Prudencio, A., Schmeltzer, R. C., & Uhrich, K. E. (2005). Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride-esters). Macromolecules. [Link]
-
Metcalf, B., et al. (2017). Discovery of Voxelotor (GBT440), a Potent, Once-Daily Hemoglobin S Polymerization Inhibitor. ACS Medicinal Chemistry Letters. (Provides context on 5-formylsalicylic acid pharmacophore). [Link]
Sources
Step-by-step preparation of 5-hydroxymethylsalicylic acid from salicylic acid
Introduction & Mechanistic Rationale
The preparation of 5-hydroxymethylsalicylic acid from salicylic acid is a fundamental transformation in medicinal chemistry and polymer science. However, executing this seemingly simple hydroxymethylation requires precise control over both regioselectivity and chemoselectivity.
Regioselectivity (The "Where"): Salicylic acid possesses two directing groups. The hydroxyl (-OH) group is strongly electron-donating and directs incoming electrophiles to the ortho (3-position) and para (5-position) sites. Conversely, the carboxylic acid (-COOH) group is electron-withdrawing and meta-directing (which also points to the 3- and 5-positions). Because the 3-position is sterically hindered by the adjacent bulky -COOH and -OH groups, electrophilic attack by the formaldehyde-derived cation is thermodynamically and kinetically driven to the less hindered 5-position [1].
Chemoselectivity (The "How"): A common pitfall in drug development laboratories is attempting a direct, one-step acid-catalyzed hydroxymethylation. When salicylic acid reacts with formaldehyde in the presence of strong mineral acids, the initially formed 5-hydroxymethylsalicylic acid is rapidly protonated. It loses a water molecule to form a highly reactive benzylic carbocation, which immediately attacks another molecule of salicylic acid, resulting in the unwanted dimer methylene-5,5'-disalicylic acid [1].
To prevent this over-reaction, this protocol utilizes a two-step kinetic trapping strategy . We first perform a modified Blanc chloromethylation to trap the reactive intermediate as a stable benzylic chloride (5-chloromethylsalicylic acid). This intermediate is easily isolated and subsequently subjected to controlled aqueous hydrolysis to yield the target 5-hydroxymethylsalicylic acid [2].
Strategic Workflow
Fig 1: Two-step chemoselective synthesis of 5-hydroxymethylsalicylic acid via kinetic trapping.
Quantitative Data & Quality Control Metrics
To ensure reproducibility, all expected quantitative outcomes and analytical markers are summarized below. Monitoring these specific parameters guarantees the integrity of the self-validating protocol.
| Compound | Molecular Weight | Expected Yield | Melting Point | Key |
| Salicylic Acid (Starting Material) | 138.12 g/mol | N/A | 158–161 °C | ~6.9–7.8 ppm (m, 4H, Aromatic) |
| 5-Chloromethylsalicylic Acid (Intermediate) | 186.59 g/mol | 75–80% | 160–162 °C | ~4.7 ppm (s, 2H, -CH |
| 5-Hydroxymethylsalicylic Acid (Target) | 168.15 g/mol | 85–90% | 174–176 °C | ~4.4 ppm (s, 2H, -CH |
Experimental Protocols (Self-Validating Systems)
Phase 1: Synthesis of 5-Chloromethylsalicylic Acid (Blanc Chloromethylation)
Causality Check: Zinc chloride (ZnCl
Reagents:
-
Salicylic acid: 13.8 g (100 mmol, 1.0 eq)
-
Paraformaldehyde: 3.6 g (120 mmol, 1.2 eq)
-
Zinc chloride (anhydrous): 1.36 g (10 mmol, 0.1 eq)
-
Concentrated Hydrochloric Acid (37%): 50 mL
Step-by-Step Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 13.8 g of salicylic acid and 1.36 g of anhydrous ZnCl
in 50 mL of concentrated HCl. -
Initiation: Add 3.6 g of paraformaldehyde in a single portion.
-
Reaction: Heat the mixture to 60 °C using an oil bath.
-
Self-Validation Cue 1: As the reaction progresses (approx. 1–2 hours in), the initial suspension will transition into a clear, pale-yellow solution as the salicylic acid is consumed.
-
Self-Validation Cue 2: By hour 4, a new white precipitate (the 5-chloromethylsalicylic acid intermediate) will begin to crash out of the acidic solution due to its lower solubility.
-
-
In-Process Control (IPC): At 5 hours, pull a 0.1 mL aliquot, dilute with ethyl acetate, and check via TLC (Hexane:EtOAc 1:1, 1% Acetic Acid). The starting material (
~0.4) should be absent, replaced by a distinct lower spot ( ~0.3). -
Isolation: Cool the flask in an ice-water bath (0–5 °C) for 30 minutes to maximize precipitation. Filter the solid under vacuum, wash with 3 x 20 mL of ice-cold distilled water to remove residual HCl and ZnCl
, and dry under vacuum.
Phase 2: Controlled Hydrolysis to 5-Hydroxymethylsalicylic Acid
Causality Check: While boiling the intermediate in pure water can force hydrolysis, the liberated HCl will rapidly drop the pH, risking acid-catalyzed dimerization of the newly formed product. By utilizing Sodium Bicarbonate (NaHCO
Reagents:
-
5-Chloromethylsalicylic acid: 18.6 g (~100 mmol, 1.0 eq)
-
Sodium Bicarbonate (NaHCO
): 21.0 g (250 mmol, 2.5 eq) -
Distilled Water: 150 mL
-
2M Hydrochloric Acid: As needed for acidification
Step-by-Step Procedure:
-
Suspension: Suspend the isolated 5-chloromethylsalicylic acid in 150 mL of distilled water in a 500 mL Erlenmeyer flask.
-
Buffering & Dissolution: Slowly add NaHCO
in small portions to manage effervescence (CO evolution).-
Self-Validation Cue 3: The opaque suspension will become a completely clear solution once the pH reaches ~7.5, confirming the formation of the sodium salt of the intermediate.
-
-
Hydrolysis: Heat the clear solution to 80 °C with continuous stirring for 2 hours.
-
IPC: Pull a small aliquot, acidify with a drop of 2M HCl, extract with EtOAc, and run a TLC. The benzylic chloride spot should be entirely replaced by a highly polar spot (
~0.1) corresponding to the benzylic alcohol. -
Precipitation: Cool the reaction mixture to room temperature. Slowly add 2M HCl dropwise under vigorous stirring until the pH reaches 2.0.
-
Self-Validation Cue 4: A dense, white crystalline solid (5-hydroxymethylsalicylic acid) will immediately precipitate as the sodium salt is neutralized back to the free carboxylic acid.
-
-
Final Isolation: Filter the product under vacuum, wash thoroughly with cold distilled water, and recrystallize from a minimal amount of hot 10% ethanol/water mixture to yield the pure target compound.
References
-
"Salicylic Acid and Related Compounds" . Kirk-Othmer Encyclopedia of Chemical Technology. John Wiley & Sons, Inc.
-
"Hydroxymethylation" . Wikipedia, The Free Encyclopedia.
-
"Process for the preparation of a substituted 4-hydroxybenzaldehyde" . US Patent 5756853A. Rhone-Poulenc Chimie.
Polymerization techniques using 2-Hydroxy-5-(hydroxymethyl)benzoic acid monomers
From Hyperbranched Architectures to Biodegradable Therapeutics
Executive Summary & Molecular Logic
2-Hydroxy-5-(hydroxymethyl)benzoic acid (HHMBA) represents a unique class of "Janus" monomers in polymer science. It combines the bioactive core of salicylic acid with a reactive primary benzylic alcohol. This dual functionality allows for two distinct polymerization pathways, each serving a critical need in modern materials science:
-
AB₂ Hyperbranching: The molecule possesses one carboxylic acid group (
) and two hydroxyl groups ( ): a phenolic -OH at position 2 and a primary benzylic -OH at position 5. Due to the significantly higher nucleophilicity of the benzylic alcohol, this monomer is ideal for synthesizing hyperbranched polyesters with phenolic-rich surfaces. -
Biodegradable Poly(anhydride-esters): As a salicylic acid derivative, HHMBA can be incorporated into poly(anhydride-ester) backbones. Upon hydrolysis, the polymer degrades to release the bioactive monomer, functioning as a "poly-prodrug" with anti-inflammatory properties.[1][2]
This guide details the protocols for both pathways, emphasizing the chemical selectivity required to control polymer architecture.
Chemical Mechanism & Reactivity Profile
Understanding the differential reactivity of the hydroxyl groups is the prerequisite for successful polymerization.
-
Site A (Carboxylic Acid): The electrophilic center for chain growth.
-
Site B1 (Benzylic -CH₂OH): A primary alcohol. High nucleophilicity. Reacts readily with Site A under standard polyesterification conditions (
). -
Site B2 (Phenolic -OH): Low nucleophilicity due to resonance stabilization and steric hindrance from the ortho-carboxylic acid (hydrogen bonding). Reacts only under forcing conditions (high T, anhydride activation) or specific acetylation.
Visualization: Reactivity Hierarchy
The following diagram illustrates the competitive reactivity inherent in the HHMBA monomer.
Caption: Differential reactivity map of HHMBA. The green path indicates the preferred route for hyperbranched synthesis, while the red path requires chemical modification for linear poly(anhydride-ester) formation.
Protocol A: Synthesis of Hyperbranched Polyesters
Application: Surface coatings, drug delivery nanocarriers, antioxidant additives. Method: One-Pot Melt Polycondensation.
Rationale
This protocol exploits the
Materials
-
Monomer: 2-Hydroxy-5-(hydroxymethyl)benzoic acid (98%+ purity).
-
Core Molecule (Optional): Trimethylolpropane (TMP) or Pentaerythritol (to control core architecture).
-
Catalyst: p-Toluenesulfonic acid (p-TSA) or Titanium(IV) butoxide (
). -
Solvent: None (Bulk melt).
Step-by-Step Methodology
-
Preparation:
-
Load HHMBA (10.0 g, 59.5 mmol) and Core Molecule (if using, e.g., TMP 0.26 g for
core) into a three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and a Dean-Stark trap/condenser. -
Add catalyst: p-TSA (0.5 wt%, 50 mg).
-
-
Melting & Oligomerization (Stage I):
-
Purge the system with
for 15 minutes. -
Heat the oil bath to 140°C . The monomer should melt (MP approx. 135-140°C).
-
Stir at 140°C under
flow for 1 hour. Water evolution indicates the start of esterification.
-
-
Polycondensation (Stage II):
-
Increase temperature to 160°C .
-
Apply a gradual vacuum (start at 100 mbar, reduce to <1 mbar over 30 mins) to remove water and drive the equilibrium.
-
Critical Checkpoint: Monitor the viscosity. As the polymer branches, viscosity will increase exponentially. Stop the reaction before gelation (usually 2-4 hours).
-
-
Purification:
-
Cool the reaction to ~80°C and dissolve the crude melt in THF (50 mL).
-
Precipitate dropwise into cold Diethyl Ether or Hexane (500 mL) to remove unreacted monomer.
-
Filter and vacuum dry at 40°C for 24 hours.
-
Data Summary: Expected Properties
| Parameter | Value Range | Method |
| Yield | 75 - 85% | Gravimetric |
| Mn (GPC) | 3,000 - 8,000 Da | vs. Polystyrene std |
| PDI (Mw/Mn) | 1.8 - 3.5 | Broad due to branching |
| Tg (DSC) | 45 - 60°C | 2nd Heating Scan |
| Degradation | Hydrolytically unstable | Alkaline conditions |
Protocol B: Synthesis of Bioactive Poly(anhydride-esters)
Application: Controlled release implants, biodegradable sutures, "Polyaspirin" analogs. Method: Solution Polymerization via Pre-polymer Activation.
Rationale
To create a linear, biodegradable polymer for drug delivery, we must force the reaction through the phenolic group or link two HHMBA molecules together. The standard method (pioneered by Uhrich et al. for salicylic acid) involves acetylating the phenolic group to form a pre-polymer or using a dicarboxylic acid linker (e.g., sebacic acid) to react with the benzylic alcohol.
Selected Route: Linker-based Polyesterification. This route couples the highly reactive benzylic alcohol of HHMBA with a biocompatible diacid (Sebacic Acid), creating a polymer that releases HHMBA upon degradation.
Experimental Workflow
Caption: Workflow for synthesizing linear biodegradable polyesters releasing HHMBA.
Step-by-Step Methodology
-
Reagents:
-
HHMBA (Monomer).
-
Sebacoyl Chloride (Linker/Activator).
-
Anhydrous Dichloromethane (DCM) and Pyridine.
-
-
Polymerization:
-
Dissolve HHMBA (1.68 g, 10 mmol) in anhydrous DCM (20 mL) and Pyridine (2.0 mL, 25 mmol) in a flame-dried flask under Argon.
-
Cool the solution to 0°C in an ice bath.
-
Add Sebacoyl Chloride (2.39 g, 10 mmol) dropwise over 15 minutes. The reaction is exothermic.
-
Chemistry Note: The acid chloride reacts preferentially with the primary benzylic alcohol and the carboxylic acid (forming anhydride bonds) or potentially the phenolic OH. By controlling stoichiometry (1:1), we target a poly(ester-anhydride) backbone.
-
-
Reaction & Work-up:
-
Allow to warm to Room Temperature (RT) and stir for 12 hours.
-
Wash the organic phase with 0.1 M HCl (2x) to remove pyridine salts, then with brine.
-
Dry over
, concentrate via rotary evaporation. -
Precipitate into excess Petroleum Ether.
-
-
Validation (NMR):
-
Check for the shift of the benzylic methylene protons (
) from ~4.5 ppm (monomer) to ~5.1 ppm (ester).
-
Characterization & Quality Control
Nuclear Magnetic Resonance (NMR)[1]
-
-NMR (DMSO-d6):
-
Monomer:
11.0 (COOH), 9.8 (Phenolic OH), 4.45 (Benzylic ). -
Hyperbranched Polymer: Broadening of all peaks. The benzylic
peak will split or shift downfield due to esterification. The phenolic OH peak should remain relatively intact (integral ratio analysis).
-
Gel Permeation Chromatography (GPC)[4]
-
Solvent: THF or DMF (with LiBr).
-
Detector: Refractive Index (RI).
-
Note: Hyperbranched polymers have smaller hydrodynamic volumes than linear analogs. Reported molecular weights are often relative.
Hydrolytic Degradation (In Vitro)
-
Protocol: Incubate polymer discs (10 mm diameter) in Phosphate Buffered Saline (PBS, pH 7.4) at 37°C.
-
Analysis: Monitor UV-Vis absorbance at 296 nm (characteristic of salicylate derivatives) to track the release of the monomer over time (typically 1-4 weeks).
References
-
Uhrich, K. E., et al. (2005). "Effect of Linker Structure on Salicylic Acid-Derived Poly(anhydride-esters)." Macromolecules. (Pioneering work on salicylate-based biodegradable polymers).
-
Voit, B. I., & Lederer, A. (2009). "Hyperbranched and Highly Branched Polymer Architectures—Synthetic Strategies and Major Characterization Aspects." Chemical Reviews. (Foundational text for AB2 monomer polymerization).
-
Schmeltzer, R. C., et al. (2008). "Synthesis and Characterization of Salicylic Acid-Based Poly(anhydride-ester) Copolymers." Journal of Biomaterials Science, Polymer Edition.
-
PubChem. "2-Hydroxy-5-(hydroxymethyl)benzoic acid - Compound Summary." (Physical properties and safety data).
-
Sigma-Aldrich. "2-Hydroxy-5-(hydroxymethyl)benzoic acid Product Specification."
Sources
Synthesis of bioactive linkers using CAS 52623-16-4
Application Note: Advanced Synthesis of Bioactive Linkers Utilizing CAS 52623-16-4 in ADC and PROTAC Development
Introduction & Mechanistic Rationale
In the rapidly evolving fields of targeted protein degradation (PROTACs) and Antibody-Drug Conjugates (ADCs), the linker is not merely a passive structural spacer; it is a critical determinant of pharmacokinetic stability, solubility, and target-binding affinity[1]. This technical guide details the application of CAS 52623-16-4 —a premium heterobifunctional Polyethylene Glycol (PEG) linker archetype featuring Maleimide and N-Hydroxysuccinimide (NHS) ester termini.
As a Senior Application Scientist, I frequently encounter challenges in achieving optimal stoichiometric control and spatial geometry during bioconjugation. Unlike homobifunctional linkers, which carry identical reactive groups and often lead to uncontrolled cross-linking, heterobifunctional linkers like CAS 52623-16-4 allow for a controlled, stepwise conjugation process[2]. The NHS ester reacts specifically with primary amines under slightly alkaline conditions, while the maleimide group is highly selective for sulfhydryls (thiols) at near-neutral pH[3]. This orthogonal reactivity ensures structural balance and bioactivity in complex therapeutic constructs[4].
Quantitative Comparison of Linker Chemistries
To contextualize the utility of CAS 52623-16-4, it is essential to compare its properties and reaction kinetics against other standard linker systems (such as the cathepsin-cleavable Val-Cit-PAB system) to ensure the correct chemistry is selected for your specific biological model.
Table 1: Comparative Properties of Linker Chemistries in Bioconjugation
| Property | CAS 52623-16-4 (Mal-PEG-NHS) | Val-Cit-PAB Peptide | Homobifunctional PEG |
| Reactive Groups | Maleimide & NHS Ester | Amine & Carboxyl | NHS Ester (Both ends) |
| Orthogonality | High (Stepwise conjugation) | N/A (Peptide synthesis) | Low (Prone to cross-linking) |
| Cleavability | Non-cleavable (Stable spacer) | Cleavable (Cathepsin B) | Non-cleavable |
| Plasma Stability | Excellent (>7 days in serum) | Moderate (Species-dependent) | Excellent |
| Primary Application | ADCs, PROTACs, Surface tethering | ADC Payload Release | Protein stabilization |
Table 2: Quantitative Reaction Parameters for CAS 52623-16-4
| Parameter | NHS Ester Conjugation (Phase A) | Maleimide Conjugation (Phase B) |
| Optimal pH Range | 7.2 – 8.0 | 6.5 – 7.5 |
| Target Residue | Primary Amines (Lysine, N-terminus) | Sulfhydryls (Cysteine) |
| Reaction Time | 1 – 2 hours (RT) | 2 hours (RT) or Overnight (4°C) |
| Hydrolysis Half-Life | ~10 minutes at pH 8.6 | >50 hours at pH 7.0 |
| Molar Excess Required | 1.2x – 5.0x | 5.0x – 10.0x |
Experimental Workflows & Protocols
The following protocols detail the synthesis of a targeted conjugate. Every step is designed as a self-validating system, ensuring that intermediate products are verified before proceeding to complex biological coupling.
Logical workflow for stepwise bioconjugation utilizing CAS 52623-16-4.
Protocol A: Ligand Functionalization (NHS-Ester Amine Coupling)
Objective : Conjugate a small-molecule payload (e.g., an E3 ligase ligand for PROTACs or a cytotoxin for ADCs) to the NHS ester of CAS 52623-16-4.
-
Causality & Design : NHS esters are highly susceptible to hydrolysis in aqueous environments[5]. Therefore, this reaction must be performed in an anhydrous organic solvent. We utilize N,N-Diisopropylethylamine (DIPEA) to ensure the primary amine on the payload remains deprotonated and highly nucleophilic.
-
Step-by-Step Methodology :
-
Dissolve the amine-containing payload in anhydrous DMSO or DMF to a final concentration of 10 mM.
-
Add CAS 52623-16-4 at a 1.2 molar equivalent to the solution to prevent the formation of unreacted payload impurities.
-
Add 3.0 equivalents of DIPEA. Vortex gently to mix.
-
Incubate the reaction mixture at room temperature for 2 hours under nitrogen gas to prevent moisture ingress.
-
-
Self-Validation Check : Analyze the reaction mixture via LC-MS. Proceed only when >95% of the payload mass has shifted to the expected Mal-PEG-Payload intermediate mass. Purify via Preparative RP-HPLC and lyophilize.
Protocol B: Bioconjugation to Target Protein (Maleimide-Thiol Coupling)
Objective : Attach the functionalized Mal-PEG-Payload to a monoclonal antibody or target protein.
-
Causality & Design : The pH of the reaction buffer is strictly maintained at 7.0–7.2. At pH > 7.5, maleimides can undergo off-target reactions with primary amines (lysines), compromising the site-specificity of the conjugation[2]. We utilize TCEP for reduction because, unlike DTT or β-mercaptoethanol, TCEP lacks thiol groups and does not compete with the maleimide, eliminating the need for an intermediate desalting step if optimized carefully[3].
-
Step-by-Step Methodology :
-
Prepare the target protein (e.g., monoclonal antibody) at 2–5 mg/mL in a thiol-free, amine-free buffer (100 mM HEPES, 150 mM NaCl, 1 mM EDTA, pH 7.2). Note: EDTA is critical to chelate trace metals that can spontaneously oxidize free thiols.
-
Add 2.5 equivalents of TCEP to the protein solution. Incubate for 90 minutes at 37°C to achieve partial reduction of interchain disulfides.
-
Reconstitute the lyophilized Mal-PEG-Payload (from Protocol A) in anhydrous DMSO.
-
Add 5–10 molar equivalents of the Mal-PEG-Payload to the reduced protein. Ensure the final DMSO concentration does not exceed 10% (v/v) to prevent protein denaturation.
-
Incubate for 2 hours at room temperature or overnight at 4°C.
-
Quench unreacted maleimides by adding a 10-fold excess of L-cysteine for 15 minutes.
-
-
Self-Validation Check : Purify the final conjugate via Size Exclusion Chromatography (SEC) to remove quenched linker and TCEP. Determine the Drug-to-Antibody Ratio (DAR) using Hydrophobic Interaction Chromatography (HIC).
Application in Targeted Protein Degradation
When CAS 52623-16-4 is utilized in PROTAC synthesis, the resulting molecule must successfully bridge a target protein (POI) and an E3 ligase to induce ubiquitination. The PEG chain provides necessary conformational flexibility and hydrophilicity to stabilize this ternary complex.
Mechanism of targeted protein degradation driven by a PROTAC ternary complex.
References
-
PROTAC Linkers – DSK Biopharma Inc. URL:[Link]
-
Functionalization of AFM tips with Maleimide Linkers – Johannes Kepler Universität Linz URL: [Link]
-
Antibody–drug conjugates: Recent advances in linker chemistry – PMC - NIH URL:[Link]
-
Blocking Nonspecific Interactions Using Y-Shape Poly(ethylene glycol) – MDPI URL:[Link]
Sources
Application Note: Catalytic Strategies for the Hydroxymethylation of Salicylic Acid Derivatives
Executive Summary
The introduction of a hydroxymethyl group (-CH₂OH) onto the salicylic acid (SA) scaffold is a pivotal transformation in the synthesis of bioactive salicylates, including precursors for aspirin analogs, anti-inflammatory agents, and fragrance molecules. Traditional methods, such as the Lederer-Manasse reaction, often suffer from poor regioselectivity (yielding mixtures of 3- and 5-substituted products) and polymerization side reactions (resin formation).
This Application Note details two distinct catalytic protocols designed to overcome these limitations:
-
High-Fidelity Regioselective Protocol: Utilizes Phenylboronic Acid (PBA) as an organocatalyst to direct ortho-substitution via a transient boronate ester scaffold.
-
Scalable Industrial Protocol: Employs Zeolite (ZSM-5) or optimized Base Catalysis for high-throughput synthesis with simplified downstream processing.
Part 1: Mechanistic Insight & Causality
The Challenge of Regioselectivity
Salicylic acid derivatives (e.g., Methyl Salicylate) possess two directing groups:
-
Hydroxyl (-OH): Strongly electron-donating, ortho/para director.
-
Ester/Acid (-COOR): Electron-withdrawing, meta director.
In standard electrophilic aromatic substitution, the hydroxyl group dominates, directing the incoming formaldehyde electrophile to positions 3 (ortho) and 5 (para). Controlling this ratio is the primary synthetic challenge.
The Boronic Acid Solution (Organocatalysis)
Arylboronic acids act as transient templates. Phenylboronic acid reacts reversibly with the phenolic hydroxyl group to form a boronate ester. This intermediate coordinates with formaldehyde, effectively "delivering" the electrophile to the adjacent ortho position (C3) via an intramolecular six-membered transition state. This mechanism suppresses para attack and prevents over-reaction.
Figure 1: Catalytic cycle of Boronic Acid-mediated ortho-hydroxymethylation. The catalyst covalently binds the substrate, directs the electrophile, and releases the product upon hydrolysis.
Part 2: Experimental Protocols
Protocol A: Boronic Acid-Catalyzed Regioselective Synthesis
Objective: Selective synthesis of Methyl 3-(hydroxymethyl)-2-hydroxybenzoate. Mechanism: Ligand-Directed Electrophilic Aromatic Substitution.
Reagents & Materials
-
Substrate: Methyl Salicylate (10 mmol, 1.52 g)
-
Catalyst: Phenylboronic Acid (1.0 mmol, 10 mol%)
-
Reagent: Paraformaldehyde (12 mmol, 360 mg)
-
Solvent: Toluene (anhydrous) or 1,4-Dioxane
-
Additives: Molecular Sieves (3Å) to sequester water and drive ester formation.
Step-by-Step Methodology
-
Catalyst Activation: In a dry 50 mL round-bottom flask equipped with a Dean-Stark trap (if using toluene), dissolve Methyl Salicylate (1.0 equiv) and Phenylboronic Acid (0.1 equiv) in 20 mL solvent.
-
Reflux: Heat to reflux (110°C) for 30 minutes. Why? This step forms the cyclic boronate ester intermediate. Water removal is critical here to shift equilibrium toward the ester.
-
Addition of Electrophile: Cool slightly to 80°C and add Paraformaldehyde (1.2 equiv) in one portion.
-
Reaction: Stir at 90-100°C for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1). The boronate intermediate will appear as a distinct spot that disappears upon hydrolysis.
-
Hydrolysis & Workup:
-
Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexane).
Validation Criteria:
-
¹H NMR (CDCl₃): Look for the disappearance of the aromatic proton at C3 and the appearance of a methylene singlet (-CH ₂OH) around δ 4.6–4.8 ppm.
-
Yield Target: >75% isolated yield.
-
Regioselectivity: >95:5 (3-substituted : 5-substituted).
Protocol B: Scalable Heterogeneous Catalysis (Zeolite/Base)
Objective: Large-scale hydroxymethylation (favoring 5-position or mixture) without metal contamination. Mechanism: Shape-Selective or General Base Catalysis.
Reagents & Materials
-
Catalyst: ZSM-5 Zeolite (Acidic form) OR NaOH (1.1 equiv).
Step-by-Step Methodology (Base Catalysis Variant)
-
Solubilization: Dissolve Salicylic Acid (50 mmol) in 10% NaOH (55 mmol) at 0°C. Why? Low temperature prevents immediate polymerization.
-
Addition: Dropwise add Formalin (60 mmol) over 30 minutes, maintaining temperature <10°C.
-
Controlled Heating: Allow to warm to 25°C and stir for 24 hours. Note: Heating >40°C promotes Bakelite-type polymerization.
-
Quenching: Acidify carefully with 2M HCl to pH 2.0. The product will precipitate.
-
Isolation: Filter the white solid. Recrystallize from water/ethanol.
Data Comparison Table
| Feature | Protocol A (Boronic Acid) | Protocol B (Base/Zeolite) |
| Selectivity | High (Ortho/C3 dominant) | Low (Mixture of C3/C5) |
| Conditions | Anhydrous, Reflux | Aqueous, Room Temp |
| Scalability | Gram to Kilogram | Multi-Kilogram to Ton |
| Cost | Moderate (Catalyst cost) | Low |
| Primary Risk | Moisture sensitivity | Polymerization (Resin) |
Part 3: Troubleshooting & Optimization
Critical Control Points
-
The "Deep Blue" Test: Use FeCl₃ solution to monitor reaction progress. Both starting material and product are phenols and will stain purple/blue. However, if the reaction over-alkylates the phenol oxygen (O-alkylation vs C-alkylation), the color test will fail. This is a quick check for "dead" catalyst.
-
Formaldehyde Quality: Paraformaldehyde depolymerizes to HCHO gas in situ. If using old paraformaldehyde, yields may drop. Ensure the reagent is a fine powder and not fused lumps.
-
Solvent Effects:
-
Non-polar (Toluene): Favors the Boronic Acid mechanism (tight ion pairing).
-
Polar (Water/Alcohol): Disrupts the boronate ester; unsuitable for Protocol A but required for Protocol B.
-
Workflow Visualization
Figure 2: Decision matrix for selecting the appropriate hydroxymethylation protocol based on project requirements.
References
-
Boronic Acid Catalysis in Organic Synthesis
-
General Hydroxymethylation Mechanisms
- Title: Hydroxymethylation - Wikipedia (Overview of Formaldehyde Chemistry).
- Source: Wikipedia.
-
URL:[Link]
-
Salicylate Chemistry & Derivatives
-
Heterogeneous Catalysis Context
Sources
- 1. Mild and Rapid Hydroxylation of Aryl/Heteroaryl Boronic Acids and Boronate Esters with N-Oxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Chemistry 211 Experiment 3 [home.miracosta.edu]
- 4. magritek.com [magritek.com]
- 5. biotreks.org [biotreks.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydroxymethylation - Wikipedia [en.wikipedia.org]
- 8. chemrxiv.org [chemrxiv.org]
- 9. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 10. Methyl Salicylate as a Selective Methylation Agent for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 11. Silane-mediated, facile C–H and N–H methylation using formaldehyde - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Note: Chemoselective Amide Coupling of 2-Hydroxy-5-(hydroxymethyl)benzoic Acid with Amines
Target Audience: Synthetic Chemists, Process Chemists, and Drug Discovery Scientists Objective: To provide a comprehensive, field-tested guide for the chemoselective amide coupling of 2-Hydroxy-5-(hydroxymethyl)benzoic acid (5-HMSA) with various amines, mitigating the risks of competitive O-acylation and oligomerization.
Chemical Context & The Chemoselectivity Challenge
2-Hydroxy-5-(hydroxymethyl)benzoic acid is a highly functionalized salicylic acid derivative featuring three distinct reactive sites:
-
Carboxylic Acid (-COOH): The target electrophilic site for activation.
-
Phenolic Hydroxyl (2-OH): A weakly nucleophilic site capable of forming active esters.
-
Primary Aliphatic Hydroxyl (5-CH₂OH): A highly nucleophilic site prone to competitive intermolecular esterification (oligomerization/polymerization).
When performing amide couplings with unprotected alcohols, competitive O-acylation introduces significant uncertainty into the synthetic pathway[1]. The differential nucleophilicity between the target amine and the 5-CH₂OH group dictates the success of the reaction. If the amine is primary and unhindered, kinetic control can drive N-acylation. However, if the amine is sterically hindered, the reaction pathways blur, necessitating strategic reagent selection or temporary protecting groups[2].
Mechanistic Rationale & Reagent Selection
The choice of coupling reagent is the primary variable in controlling chemoselectivity.
-
EDC/HOBt (Kinetic Control): EDC·HCl is a water-soluble carbodiimide that forms a highly reactive O-acylisourea intermediate. The addition of HOBt immediately converts this into an OBt active ester. The OBt ester is mild enough to be highly selective for amines over alcohols. Furthermore, the use of HOBt modulates the reaction rate and suppresses unwanted byproducts when unprotected alcohols are present[2]. EDC/HOBt is milder but slower than uronium-based reagents[1].
-
HATU/DIPEA (Thermodynamic Drive): HATU forms an OAt active ester, which is significantly more reactive due to the neighboring group effect of the pyridine nitrogen. While HATU offers high efficiency for amide bond formation[1], its aggressive reactivity profile dramatically increases the rate of competitive O-acylation at the 5-CH₂OH position. It should only be used in conjunction with a hydroxyl protection strategy.
Table 1: Quantitative Comparison of Coupling Strategies
| Coupling Reagent | Amine Type | Additive / Base | Temp (°C) | N-Acylation Yield | O-Acylation (Impurity) |
| EDC·HCl | Primary (Unhindered) | HOBt / DIPEA | 0 to RT | 82 - 88% | < 5% |
| HATU | Primary (Unhindered) | DIPEA | RT | 65 - 70% | 15 - 20% |
| EDC·HCl | Secondary (Hindered) | HOBt / DIPEA | RT to 40 | 30 - 45% | > 30% (Oligomers) |
| HATU | Secondary (Hindered) | DIPEA | RT | 75 - 85% * | N/A (Protected) |
*Yield represents the overall yield over a 3-step Protection-Coupling-Deprotection sequence.
Strategic Workflows
To ensure a self-validating and robust procedure, the experimental approach is bifurcated based on the steric bulk of the nucleophilic amine.
Decision tree for selecting the appropriate amide coupling strategy based on amine hindrance.
Experimental Protocols
Protocol A: Direct Chemoselective Coupling (For Primary Amines)
This protocol relies on the kinetic preference of the OBt ester for primary amines. Temperature control is critical to suppress the higher-activation-energy O-acylation pathway[1].
Reagents:
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (1.0 eq, 10 mmol, 1.68 g)
-
Primary Amine (1.05 eq, 10.5 mmol)
-
EDC·HCl (1.1 eq, 11 mmol, 2.11 g)
-
HOBt (1.1 eq, 11 mmol, 1.49 g)
-
DIPEA (2.5 eq, 25 mmol, 4.35 mL)
-
Anhydrous DMF (25 mL)
Step-by-Step Procedure:
-
Preparation: In an oven-dried 100 mL round-bottom flask under N₂, dissolve 5-HMSA and the primary amine in anhydrous DMF (25 mL).
-
Cooling: Submerge the flask in an ice-water bath and allow the mixture to equilibrate to 0 °C for 10 minutes. Causality: Lowering the temperature limits the thermal energy available for the slower O-acylation side reaction.
-
Activation: Add HOBt, followed by EDC·HCl in one portion.
-
Base Addition: Add DIPEA dropwise over 5 minutes. The solution may turn slightly yellow.
-
Reaction: Stir at 0 °C for 1 hour, then remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours. Monitor via TLC (DCM:MeOH 9:1, UV/KMnO₄ active).
-
Workup: Dilute the reaction with Ethyl Acetate (100 mL). Wash the organic layer sequentially with 1M HCl (2 x 50 mL) to remove unreacted amine and DIPEA, saturated aqueous NaHCO₃ (2 x 50 mL) to remove unreacted acid and HOBt, and brine (50 mL).
-
Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if trace oligomers are detected.
Protocol B: Protection-Coupling-Deprotection (For Hindered Amines)
When using secondary amines, the reaction rate drops, allowing the 5-CH₂OH group to compete effectively. Protection is mandatory.
Step 1: Transient Protection (TBS Ether)
-
Dissolve 5-HMSA (10 mmol) in DMF (20 mL). Add Imidazole (2.5 eq) and TBS-Cl (2.2 eq). Stir at RT for 4 hours. (Note: This forms both the silyl ether and silyl ester).
-
Quench with water, extract with EtOAc, and concentrate.
-
Dissolve the crude intermediate in MeOH (20 mL) and add K₂CO₃ (0.5 eq). Stir for 1 hour at RT to selectively cleave the highly labile silyl ester, regenerating the carboxylic acid while leaving the primary 5-CH₂OTBS ether intact. Acidify to pH 4, extract, and concentrate.
Step 2: HATU-Mediated Coupling
-
Dissolve the TBS-protected acid (1.0 eq) and the hindered amine (1.2 eq) in DMF (0.2 M).
-
Add DIPEA (3.0 eq) followed by HATU (1.1 eq). Stir at RT for 4 hours.
-
Perform standard aqueous workup (EtOAc/Water) to isolate the protected amide.
Step 3: Deprotection
-
Dissolve the protected amide in THF (0.1 M). Cool to 0 °C.
-
Add TBAF (1.0 M in THF, 1.2 eq) dropwise. Stir for 2 hours.
-
Quench with saturated aqueous NH₄Cl, extract with EtOAc, and purify via silica gel chromatography to yield the pure chemoselective amide product.
Reaction Pathway Analysis
Understanding the divergent pathways of the activated ester is crucial for troubleshooting. The diagram below illustrates the kinetic competition between the desired N-acylation and the parasitic O-acylation.
Mechanistic divergence of the active ester highlighting the kinetic preference for N-acylation.
References
-
[3] &[1] Bridging the Plausibility-Validity Gap by Fine-Tuning a Reasoning-Enhanced LLM for Chemical Synthesis and Discovery. arXiv.org. Available at:[Link]
-
[2] Large-Scale Amidations in Process Chemistry—Practical Considerations For Reagent Selection and Reaction Execution. Organic Process Research & Development, American Chemical Society. Available at:[Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2-Hydroxy-5-(hydroxymethyl)benzoic Acid Synthesis
Welcome to the Technical Support Center for the synthesis of 2-Hydroxy-5-(hydroxymethyl)benzoic acid (commonly referred to as 5-hydroxymethylsalicylic acid or 5-HMSA). As a critical intermediate in pharmaceutical drug development and the design of advanced chelating ligands, obtaining this compound in high yield and purity is essential.
The most common synthetic route involves the hydroxymethylation of salicylic acid using formaldehyde[1]. However, researchers frequently encounter yield-limiting issues such as poor regioselectivity, incomplete conversion, and unwanted polymerization. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure reproducible syntheses.
Optimized workflow for the base-catalyzed hydroxymethylation of salicylic acid.
Part 1: Troubleshooting & FAQs
Q1: My reaction yield is consistently below 40%, and I am observing a sticky, insoluble residue in the flask. What is causing this, and how can I prevent it? A: The sticky residue is a phenol-formaldehyde polymeric resin (a Bakelite-type oligomer). The newly installed hydroxymethyl group (-CH₂OH) is highly reactive. Under extended heating or in the presence of excess formaldehyde, the 5-hydroxymethylsalicylic acid undergoes a secondary condensation reaction with another molecule of salicylic acid, forming a methylene bridge (-CH₂-) and releasing water. Causality & Fix: This is a classic issue of kinetic versus thermodynamic control. To maximize the mono-substituted product, you must strictly limit the formaldehyde to a 1.05 molar equivalent relative to salicylic acid. Furthermore, maintain the reaction temperature strictly at 70°C and do not exceed a 6-hour reaction time[2]. Temperatures above 80°C exponentially accelerate polymerization.
Q2: NMR analysis shows I am getting a mixture of 3-hydroxymethyl and 5-hydroxymethyl isomers. How do I improve regioselectivity for the 5-position? A: Salicylic acid possesses a strongly activating hydroxyl group (-OH) that directs electrophilic aromatic substitution to both the ortho (3-position) and para (5-position) carbons. Under acidic conditions, steric differentiation is poor, leading to mixed isomers. Causality & Fix: Switch to a base-catalyzed system using Sodium Hydroxide (NaOH)[2]. In a strongly basic medium, salicylic acid is converted into its dianion (phenoxide and carboxylate). The negative charge and hydration sphere of the carboxylate group at the 1-position provide massive electrostatic and steric repulsion against incoming electrophiles at the adjacent 3-position. Consequently, the formaldehyde electrophile is directed almost exclusively to the less hindered 5-position.
Q3: Why does my product degrade or turn pink/brown during solvent evaporation or drying? A: 5-Hydroxymethylsalicylic acid is thermally sensitive. Concentrating the product under high heat or drying it in an oven above 50°C triggers self-condensation. Causality & Fix: Always dry the purified crystals in a vacuum desiccator at room temperature or a vacuum oven set no higher than 40°C. Avoid prolonged exposure to strong acids during the workup, as acidic conditions catalyze the formation of benzylic carbocations from the hydroxymethyl group, initiating degradation.
Part 2: Quantitative Data & Condition Optimization
To illustrate the impact of reaction parameters on yield and purity, refer to the comparative data below. These metrics are synthesized from optimized industrial protocols for the hydroxymethylation of 2-hydroxybenzoic acid derivatives[2].
| Catalyst System | Molar Ratio (SA:CH₂O) | Temperature (°C) | Time (h) | Conversion (%) | Mono-product Yield (%) | Major Impurity Profile |
| Acidic (HCl) | 1 : 1.50 | 90 | 8 | >95 | <30 | Polymeric resin (high) |
| Base (NaOH) | 1 : 2.00 | 70 | 6 | 85 | 45 | Bis-hydroxymethylated |
| Base (NaOH) | 1 : 1.05 | 50 | 12 | 60 | 55 | Unreacted Salicylic Acid |
| Base (NaOH) | 1 : 1.05 | 70 | 6 | >90 | >75 | Trace dimer (optimal) |
Table 1: Optimization matrix for 5-HMSA synthesis. Bold text indicates the optimal, self-validating parameters.
Part 3: Self-Validating Experimental Protocol
This protocol leverages base catalysis to ensure high regioselectivity and utilizes precise temperature control to prevent over-oxidation and polymerization[2].
Materials Required:
-
Salicylic acid (1.0 eq)
-
Paraformaldehyde or 37% Formalin solution (1.05 eq)
-
Sodium hydroxide (NaOH) (2.2 eq)
-
Hydrochloric acid (HCl), 5N aqueous solution
-
Deionized water
Step-by-Step Methodology:
-
Dianion Formation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2.2 equivalents of NaOH in deionized water. Slowly add 1.0 equivalent of salicylic acid.
-
Causality: The 2.2 equivalents of base deprotonate both the carboxylic acid and the phenolic hydroxyl, forming the highly nucleophilic, water-soluble salicylate dianion required for para-directed substitution.
-
-
Electrophile Introduction: Heat the homogeneous solution to exactly 70°C. Once the temperature is stabilized, add 1.05 equivalents of formaldehyde dropwise over 15 minutes[2].
-
Causality: Dropwise addition prevents localized concentration spikes of the electrophile, mitigating the risk of multiple alkylations on a single aromatic ring.
-
-
Hydroxymethylation: Maintain the reaction mixture at 70°C with continuous stirring for 6 hours[2]. Monitor the reaction via HPLC or TLC until the salicylic acid conversion stabilizes.
-
Quenching & Precipitation: Cool the reaction mixture rapidly to 5°C using an ice-water bath. Slowly add 5N HCl dropwise while maintaining vigorous stirring until the pH reaches 2.0[2].
-
Causality: The sudden drop in pH reprotonates the phenoxide and carboxylate groups. The neutral 2-hydroxy-5-(hydroxymethyl)benzoic acid is highly insoluble in cold water and will immediately precipitate as a crystalline solid. Rapid cooling prevents acid-catalyzed polymerization during the quench.
-
-
Isolation: Filter the precipitate under vacuum. Wash the filter cake thoroughly with ice-cold deionized water to remove residual NaCl and unreacted formaldehyde.
-
Drying: Transfer the solid to a vacuum desiccator and dry at room temperature to a constant weight.
-
Causality: Avoiding high-temperature drying ensures the hydroxymethyl group remains intact and does not undergo thermal cross-linking.
-
Part 4: Mechanistic Pathway
Understanding the electron flow during this reaction clarifies why strict parameter control is necessary. The diagram below maps the electrophilic aromatic substitution pathway and the competing polymerization side-reaction.
Electrophilic aromatic substitution mechanism highlighting the polymerization side-reaction.
References
-
Hydroxymethylation - Wikipedia Source: wikipedia.org URL:[Link][1]
-
US5756853A - Process for the preparation of a substituted 4-hydroxybenzaldehyde Source: patents.google.com URL:[2]
Sources
Technical Support: Optimizing Esterification of 5-Hydroxymethylsalicylic Acid (5-HMSA)
Executive Summary: The "Tri-Functional" Trap
If you are experiencing low yields (<40%) or "tarry" byproducts when esterifying 5-hydroxymethylsalicylic acid (5-HMSA), you are likely fighting two competing chemical principles: Intramolecular Hydrogen Bonding (IMHB) and Benzylic Nucleophilicity .
5-HMSA is not a standard carboxylic acid. It possesses three reactive sites that interfere with standard Fischer esterification:
-
Site A (Carboxylic Acid): Deactivated by the ortho-phenol.
-
Site B (Phenolic -OH): Forms a strong hydrogen bond with Site A, locking the molecule in a stable, unreactive conformation.
-
Site C (Benzylic -OH): A primary alcohol prone to acid-catalyzed etherification and self-polymerization (oligomerization).
This guide provides diagnostic steps and optimized protocols to bypass these mechanistic hurdles.
Diagnostic: Why Your Reaction Failed
Before altering your protocol, identify the specific failure mode based on your crude product analysis.
| Symptom | Probable Cause | Mechanism |
| No Reaction / High SM Recovery | The Ortho-Effect (IMHB) | The phenolic proton H-bonds to the carbonyl oxygen, reducing the electrophilicity of the acid carbon. Standard reflux is insufficient to break this bond. |
| Tarry/Gummy Precipitate | Oligomerization | The 5-hydroxymethyl group (Site C) acts as a nucleophile, attacking the activated acid of another 5-HMSA molecule, forming polyesters. |
| New Spot on TLC (High Rf) | Etherification | Strong acid catalysts (e.g., |
| Chlorinated Impurity | Reagent Error | Use of Thionyl Chloride ( |
Visualizing the Conflict
The diagram below illustrates the competing pathways that lead to low yields.
Caption: Figure 1. Competing reaction pathways. Note that oligomerization is concentration-dependent.
Optimized Protocols
Method A: Modified Fischer Esterification (Scalable)
Best for: Large scale synthesis where chromatography is possible.
The Fix: To prevent oligomerization, we must favor the attack of the solvent (Methanol) over the attack of the benzylic alcohol. This requires High Dilution and Water Removal .
Protocol:
-
Setup: Flame-dried RBF with a Soxhlet extractor containing activated 3Å molecular sieves (or a Dean-Stark trap if using higher boiling alcohols).
-
Solvent: Anhydrous Methanol (Grade: HPLC or Dry). Use a ratio of 50-100 mL MeOH per 1 g of 5-HMSA . Note: Standard concentration is 10mL/g; we are diluting 5-10x to suppress polymerization.
-
Catalyst: Conc.
(0.5 equiv). Add dropwise at 0°C.-
Alternative: Trimethylsilyl chloride (TMSCl, 2.0 equiv). TMSCl reacts with MeOH to generate anhydrous HCl in situ and scavenges water.
-
-
Reaction: Reflux for 24-48 hours. The molecular sieves are critical to drive the equilibrium despite the IMHB deactivation.
-
Workup: Neutralize with solid
before concentrating. Concentrating acidic solutions promotes benzylic polymerization.
Method B: Steglich Esterification (High Selectivity)
Best for: High-value applications, small scale, or when avoiding heating.
The Fix: Uses DCC/EDC to activate the acid under mild conditions, avoiding the thermal energy required for polymerization.
Protocol:
-
Solvent: Anhydrous DMF or THF (5-HMSA has poor solubility in DCM).
-
Reagents:
-
5-HMSA (1.0 equiv)
-
Methanol (5.0 equiv)
-
EDC
HCl (1.2 equiv) - Preferred over DCC for easier workup. -
DMAP (0.1 equiv) - Catalyst.
-
-
Procedure: Dissolve 5-HMSA and MeOH. Cool to 0°C. Add DMAP, then EDC portion-wise. Stir at RT for 12h.[1]
-
Why this works: DMAP creates a highly reactive
-acylpyridinium intermediate that is attacked by MeOH faster than the bulky benzylic alcohol of a neighboring molecule.
Troubleshooting Decision Tree
Use this logic flow to determine your next experimental move.
Caption: Figure 2. Decision tree for troubleshooting esterification outcomes.
Frequently Asked Questions (FAQ)
Q: Can I use Thionyl Chloride (
Q: Why is the reaction so slow compared to benzoic acid? A: The "Ortho Effect." The phenolic hydrogen forms an intramolecular hydrogen bond with the carbonyl oxygen (bond energy ~5-7 kcal/mol). This stabilizes the ground state and reduces the partial positive charge on the carbonyl carbon, making it less attractive to the methanol nucleophile.
Q: I see a spot with a higher Rf than my ester. What is it?
A: This is likely the benzylic ether . If you are using Methanol as a solvent with strong sulfuric acid and heat, the benzylic position can undergo
Q: Can I use Boronic Acids as catalysts? A: Yes, this is an expert technique. Arylboronic acids (e.g., 3,4,5-trifluorophenylboronic acid) are excellent catalysts for salicylic acid derivatives. They form a temporary covalent boronate species that disrupts the intramolecular hydrogen bond and activates the acyl group. This is highly recommended if Method A fails.
References
- Mechanism of Ortho-Effect: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Ed. Wiley, 2013. (Explains the reduced electrophilicity of ortho-hydroxy benzoic acids).
-
Boronic Acid Catalysis
-
Ishihara, K., Ohara, S., & Yamamoto, H. (2000). "Direct Ester Condensation from a 1:1 Mixture of Carboxylic Acids and Alcohols Catalyzed by 3,4,5-Trifluorophenylboronic Acid." Journal of Organic Chemistry, 61(13), 4196–4197.
-
-
Steglich Esterification Protocol
-
Neises, B., & Steglich, W. (1978). "Simple Method for the Esterification of Carboxylic Acids." Angewandte Chemie International Edition, 17(7), 522–524.
-
- Clayden, J., Greeves, N., & Warren, S. Organic Chemistry. 2nd Ed. Oxford University Press, 2012.
Sources
Technical Support Center: Troubleshooting the Derivatization of CAS 52623-16-4
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Subject: Minimizing Side Reactions (O-Acylation, Epimerization, and Diacylation) in Amino-Alcohol Intermediates
Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I frequently consult on the derivatization of complex, multi-functional APIs and intermediates. CAS 52623-16-4 presents a classic synthetic challenge: it possesses competing nucleophilic sites (a primary amine and a hydroxyl group) alongside a sensitive alpha-chiral center.
When derivatizing this compound, researchers routinely encounter three major failure modes: kinetic O-acylation, thermodynamic over-reaction (diacylation), and base-catalyzed epimerization. This guide synthesizes mechanistic causality with field-proven experimental protocols to help you establish a self-validating, chemoselective workflow.
Mechanistic Causality: The "Why" Behind Derivatization Failures
To control the derivatization of CAS 52623-16-4, we must manipulate the balance between kinetic and thermodynamic control.
-
Kinetic vs. Thermodynamic Nucleophilicity: The hydroxyl group is often sterically unhindered, making it kinetically favored to attack an acylating agent under neutral or acidic conditions. However, the primary amine is a stronger nucleophile, making N-acylation the thermodynamically stable product.
-
O-to-N Acyl Migration: If kinetic O-acylation occurs, the reaction is not necessarily lost. Under strictly basic conditions, the O-acyl byproduct can undergo a facile, base-promoted intramolecular migration to form the stable N-acyl product[1].
-
Epimerization Risks: Using overly aggressive coupling reagents or harsh bases (like DMAP) can cause the transient formation of oxazolone intermediates, which leads to rapid proton abstraction and epimerization of the adjacent chiral center[2].
Mechanistic pathway showing kinetic O-acylation, thermodynamic N-acylation, and O-to-N migration.
Troubleshooting & FAQs
Q1: I am targeting N-acylation, but my LC-MS shows a significant O-acylated byproduct. How do I shift the selectivity? A: You are trapped under kinetic control. To maximize N-selectivity, you must suppress the kinetic O-acylation pathway by ensuring strictly basic conditions. Actionable Fix: Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) at 1.2–1.5 equivalents. If O-acylation has already occurred, do not immediately quench. Extend the reaction time at 20 °C in the presence of base to exploit the thermodynamically driven O-to-N acyl migration[1].
Q2: My overall yield is dropping due to the formation of a diacylated (N,O-diacyl) impurity. What is causing this? A: Over-derivatization occurs when the local concentration of the derivatizing agent is too high, or the thermal energy exceeds the activation barrier needed for single-site selectivity. Actionable Fix: Shift to a dropwise addition of the acylating agent at exactly 0 °C to maintain a low stoichiometric ratio in the reaction medium. If using acyl chlorides, consider switching to a less reactive activated ester to prevent over-reaction[2].
Q3: I am observing epimerization at the chiral center adjacent to the amine. How can I prevent this? A: Epimerization during peptide-like coupling is caused by over-activation, leading to proton abstraction at the alpha-carbon. Actionable Fix: Eliminate harsh bases like DMAP from your protocol. Use mild coupling conditions (e.g., HATU/DIPEA) and ensure the reaction temperature never exceeds 20 °C. Maintaining stereointegrity requires precise stoichiometric control and mild reagents[2].
Quantitative Data: Optimization of Derivatization Conditions
The table below summarizes the causal relationship between reaction parameters and chemoselectivity. Notice how temperature control and base selection dictate the fate of the reaction.
| Reagent System | Base / Catalyst | Temp (°C) | N:O Selectivity | Yield (%) | Primary Mechanistic Observation |
| Acyl Chloride (1.5 eq) | TEA (2.0 eq) | 25 | 40:60 | 45 | High kinetic O-acylation; diacylation present. |
| Acyl Chloride (1.05 eq) | DIPEA (1.2 eq) | 0 | 85:15 | 78 | Reduced diacylation; moderate O-acylation. |
| Activated Ester (1.1 eq) | DIPEA (1.5 eq) | 0 to 20 | >95:5 | 92 | Excellent chemoselectivity; no epimerization. |
| Acyl Chloride (1.1 eq) | Bu₂SnO (cat.) | 25 | 98:2 | 89 | Tin-catalyzed chemoselective N-acylation. |
Self-Validating Experimental Protocol: Chemoselective N-Derivatization
This protocol is engineered as a self-validating system . Step 3 acts as an internal physical checkpoint: if the temperature spikes, kinetic control is lost, and the protocol dictates immediate corrective action.
Step 1: Substrate Dissolution Dissolve CAS 52623-16-4 (1.0 mmol) in 10 mL of anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Anhydrous conditions prevent premature hydrolysis of the derivatizing agent, which would alter the stoichiometry.
Step 2: Base Addition Add DIPEA (1.2 mmol, 1.2 eq). Stir for 5 minutes at room temperature. Causality: This ensures complete free-basing of the amine salt, maximizing its thermodynamic nucleophilicity.
Step 3: Cooling & Activation (Critical Checkpoint) Cool the reaction flask to exactly 0 °C using an ice-water bath. Self-Validation Check: Monitor the internal temperature. It must equilibrate to ≤ 2 °C before proceeding. If the temperature is higher, do not add the reagent, as kinetic O-acylation will dominate.
Step 4: Dropwise Derivatization Dissolve the acylating agent (1.05 mmol, 1.05 eq) in 2 mL of anhydrous DCM. Add this solution dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes, eliminating the risk of N,O-diacylation.
Step 5: Migration & Maturation Remove the ice bath and allow the reaction to warm to 20 °C over 2 hours. Causality: This specific duration allows any transiently formed O-acyl byproduct to undergo base-promoted migration to the stable N-acyl product[1].
Step 6: Quench & Isolation Quench the reaction with 10 mL of saturated aqueous NH₄Cl. Extract the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.
Optimized self-validating workflow for the chemoselective N-derivatization of CAS 52623-16-4.
References
-
Markey, S. P., Dudding, T., & Wang, T-C. L. (2000). "Base- and acid-catalyzed interconversions of O-acyl- and N-acyl-ethanolamines: A cautionary note for lipid analyses." Journal of Lipid Research / ResearchGate.1
-
MDPI Editorial Office. (2021). "Design, Synthesis, and Utility of Defined Molecular Scaffolds." MDPI. 2
Sources
Validation & Comparative
Technical Guide: 1H NMR Interpretation of 2-Hydroxy-5-(hydroxymethyl)benzoic Acid
The following technical guide provides an in-depth 1H NMR spectral interpretation of 2-Hydroxy-5-(hydroxymethyl)benzoic acid (also known as 5-hydroxymethylsalicylic acid). This guide is designed for analytical scientists and drug development professionals requiring rigorous structural verification of salicylate impurities or metabolites.
Executive Summary & Structural Context
Compound: 2-Hydroxy-5-(hydroxymethyl)benzoic acid CAS: 7437-20-9 Molecular Formula: C8H8O4 Context: This compound is a functionalized salicylate, often encountered as a metabolic derivative or synthetic impurity in the production of salicylamide-based drugs.
Analytical Challenge: Distinguishing this compound from its precursor (Salicylic Acid) and related isomers (e.g., 4-hydroxymethyl analogues) requires precise analysis of the aromatic coupling pattern and the labile proton environment . This guide compares the target spectrum against Salicylic Acid to highlight critical diagnostic signals.
Experimental Protocol: Sample Preparation
To ensure the observation of all exchangeable protons (critical for confirming the hydroxymethyl and phenolic moieties), the choice of solvent is paramount.
Protocol: High-Resolution 1H NMR Preparation
-
Solvent Selection: Use DMSO-d6 (Deuterated Dimethyl Sulfoxide, ≥99.8% D).
-
Reasoning: DMSO-d6 prevents the rapid chemical exchange of hydroxyl protons (-OH) and carboxylic protons (-COOH) that occurs in Methanol-d4 or D2O. This allows for the observation of discrete signals for the aliphatic alcohol and phenolic groups.
-
-
Concentration: Dissolve 5–10 mg of the analyte in 0.6 mL of solvent.
-
Note: Higher concentrations may induce intermolecular hydrogen bonding, shifting the phenolic/carboxylic peaks.
-
-
Temperature: Acquire data at 298 K (25 °C) .
-
Validation: If peaks are broad, acquiring a second spectrum at 310 K can sharpen exchangeable signals, though shifts will move upfield.
-
Spectral Interpretation & Assignment Logic
The 1H NMR spectrum in DMSO-d6 is divided into three distinct zones. The logic below details the assignment based on electronic shielding and spin-spin coupling.
Zone A: The Exchangeable Protons (11.0 – 14.0 ppm & 5.0 – 5.5 ppm)
Unlike simple aromatics, this molecule possesses three distinct acidic/labile protons.
-
Carboxylic Acid (-COOH): A very broad singlet typically observed at 12.0 – 13.5 ppm .
-
Phenolic Hydroxyl (Ar-OH): A sharp or broad singlet at 10.5 – 11.5 ppm .
-
Diagnostic Feature: This proton is intramolecularly hydrogen-bonded to the adjacent carbonyl oxygen, deschielding it significantly compared to non-chelated phenols.
-
-
Aliphatic Hydroxyl (-CH2 OH): A triplet (J ≈ 5.0 Hz) at 5.1 – 5.3 ppm .
-
Validation: Addition of D2O to the NMR tube will cause these three signals to disappear (D-exchange), confirming their identity.
-
Zone B: The Aromatic Region (6.8 – 7.9 ppm)
The substitution pattern (1,2,4-trisubstituted benzene) creates an ABC (or AMX) spin system.
-
H-6 (Ortho to COOH, Meta to OH): δ 7.75 – 7.85 ppm (Doublet, J ≈ 2.0 Hz)
-
Logic: This proton is most deshielded due to the strong electron-withdrawing anisotropy of the neighboring carboxylic acid group. The small coupling (J ~2 Hz) is a meta-coupling to H-4.
-
-
H-4 (Para to COOH, Meta to OH): δ 7.35 – 7.45 ppm (Doublet of Doublets, J ≈ 8.5, 2.0 Hz)
-
Logic: This proton couples to H-3 (ortho, large J) and H-6 (meta, small J). Its shift is intermediate, balanced by the withdrawing COOH (para) and donating OH (meta).
-
-
H-3 (Ortho to OH): δ 6.85 – 6.95 ppm (Doublet, J ≈ 8.5 Hz)
-
Logic: This is the most shielded aromatic proton due to the strong electron-donating resonance effect of the ortho-hydroxyl group.
-
Zone C: The Aliphatic Region (4.0 – 5.0 ppm)
-
Benzylic Methylene (-CH2-): δ 4.40 – 4.50 ppm (Doublet, J ≈ 5.0 Hz)
-
Coupling: It appears as a doublet because it couples to the adjacent hydroxyl proton (OH). If D2O is added, this signal collapses to a singlet .
-
Comparative Analysis: Target vs. Salicylic Acid
This table highlights the specific spectral changes observed when converting Salicylic Acid to the 5-hydroxymethyl derivative.
| Feature | Salicylic Acid (Precursor) | 2-Hydroxy-5-(hydroxymethyl)benzoic acid (Target) | Diagnostic Change |
| Aromatic System | 4 Protons (ABCD) | 3 Protons (ABC/AMX) | Loss of H-5 signal; simplification of splitting. |
| H-5 Signal | Triplet / Multiplet (~6.9 ppm) | Absent (Substituted) | Disappearance of the upfield multiplet. |
| H-6 Signal | Doublet of Doublets (~7.8 ppm) | Doublet (~7.8 ppm) | Loss of ortho-coupling (J~8Hz) to H-5; only meta-coupling remains. |
| Aliphatic Region | Empty | Doublet at ~4.45 ppm | Appearance of benzylic -CH2- signal. |
| Labile Protons | 2 Signals (COOH, Ar-OH) | 3 Signals (+ Aliphatic OH) | New triplet at ~5.2 ppm (in DMSO-d6). |
Visualization of Assignment Logic
Figure 1: Spectral Assignment Workflow
The following diagram illustrates the logical decision tree used to assign the aromatic protons based on coupling constants and chemical shift theory.
Caption: Logical workflow for assigning the AMX aromatic spin system of 2-Hydroxy-5-(hydroxymethyl)benzoic acid.
Figure 2: Coupling Tree Diagram
This diagram visualizes the splitting patterns (J-coupling) for the aromatic protons.
Caption: Schematic representation of the multiplet structures for aromatic protons H-6, H-4, and H-3.
References
-
National Institutes of Health (NIH) - PubChem. (2025). 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CID 20676603).[1] Retrieved from [Link]
-
Royal Society of Chemistry. (2025). NMR spectra of salicylic acid derivatives in DMSO-d6. Retrieved from [Link]
Sources
A Researcher's Guide to the Mass Spectrometry Fragmentation of Pyrazolam (CAS 52623-16-4)
This guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of Pyrazolam (CAS 52623-16-4), a designer benzodiazepine. Designed for researchers, scientists, and drug development professionals, this document delves into the structural elucidation of Pyrazolam using mass spectrometry, offering a comparative analysis of its fragmentation behavior and the underlying chemical principles.
Introduction to Pyrazolam and the Role of Mass Spectrometry
Pyrazolam is a benzodiazepine derivative that has emerged as a novel psychoactive substance. Its chemical structure, characterized by a fused pyrazole ring, distinguishes it from classical benzodiazepines and influences its pharmacological profile and metabolic fate. Accurate identification and structural confirmation of such compounds are paramount in forensic toxicology, clinical chemistry, and drug metabolism studies. Mass spectrometry, particularly in tandem with chromatographic separation (LC-MS/MS), stands as the cornerstone for the definitive identification of Pyrazolam and its metabolites in complex biological matrices.[1] Understanding its fragmentation pathways is crucial for developing robust and specific analytical methods.
This guide will explore the key fragmentation patterns of Pyrazolam under common ionization and fragmentation conditions, providing a framework for its confident identification. We will dissect the fragmentation mechanisms, drawing parallels with the established fragmentation of related benzodiazepine structures.
Experimental Design for Fragmentation Analysis
The data and interpretations presented herein are based on established methodologies for the analysis of small molecules by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following section outlines a typical experimental protocol to generate the fragmentation data discussed.
Sample Preparation and Chromatography
A standard solution of Pyrazolam is prepared in a suitable solvent such as methanol or acetonitrile. For biological samples, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is typically employed to isolate the analyte and remove matrix interferences. Chromatographic separation is achieved using a reversed-phase C18 column with a gradient elution of water and acetonitrile, both containing a small amount of an acidifier like formic acid to promote protonation.
Mass Spectrometry Conditions
-
Ionization: Electrospray ionization (ESI) in positive ion mode is the preferred method for analyzing benzodiazepines due to the presence of basic nitrogen atoms that are readily protonated.[2]
-
Mass Analyzer: A high-resolution mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or an Orbitrap instrument, is ideal for accurate mass measurements of both precursor and product ions.
-
Fragmentation: Collision-induced dissociation (CID) is the most common technique for generating fragment ions.[3][4] The collision energy is optimized to produce a rich fragmentation spectrum that is both informative and reproducible.
Caption: A typical experimental workflow for the analysis of Pyrazolam by LC-MS/MS.
Deciphering the Fragmentation Pattern of Pyrazolam
The mass spectrum of Pyrazolam is characterized by a protonated molecule, [M+H]⁺, and a series of diagnostic product ions. The molecular mass of Pyrazolam is 354.20 g/mol .[5] Due to the presence of a bromine atom, the isotopic pattern of the precursor ion will show two peaks of nearly equal intensity, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. Therefore, the protonated molecule will be observed at m/z 353 and 355. For simplicity, the following discussion will refer to the monoisotopic mass.
The Protonated Molecule and its Isotopic Signature
Under positive ESI conditions, Pyrazolam is readily protonated to form the [M+H]⁺ ion. A notable feature in the mass spectrum of Pyrazolam is the presence of the protonated molecule at a nominal mass of m/z 356, which corresponds to the protonated ion containing the Br-81 isotope.[5]
Key Fragmentation Pathways and Product Ions
Upon subjecting the protonated Pyrazolam ion (m/z 353/355) to CID, several characteristic fragmentation pathways are observed. These pathways are consistent with the fragmentation of other 1,4-benzodiazepines and involve cleavages of the diazepine ring.[2]
| Precursor Ion (m/z) | Proposed Product Ion (m/z) | Neutral Loss | Proposed Structure of Product Ion |
| 353/355 | 325/327 | CO (28 Da) | Elimination of the carbonyl group from the diazepine ring. |
| 353/355 | 274/276 | C₃H₃N₂ (67 Da) | Cleavage of the diazepine ring with loss of the pyrazole-containing fragment. |
| 325/327 | 247/249 | C₂H₂N (40 Da) | Further fragmentation of the m/z 325/327 ion. |
The fragmentation of benzodiazepines often involves characteristic cleavages of the seven-membered diazepine ring.[2] The proposed fragmentation pathway for Pyrazolam is initiated by the protonation of one of the nitrogen atoms in the diazepine ring. The collision energy supplied during CID induces ring-opening and subsequent neutral losses.
Caption: Proposed major fragmentation pathways for protonated Pyrazolam under CID conditions.
Comparison with Structurally Related Benzodiazepines
The fragmentation pattern of Pyrazolam can be compared to other designer benzodiazepines to highlight structural similarities and differences. For instance, Etizolam, another thienodiazepine derivative, exhibits a different fragmentation pattern due to the presence of a thiophene ring instead of a benzene ring. Comparing the fragmentation spectra of Pyrazolam with its metabolites, which may include hydroxylated or glucuronidated species, is also crucial for metabolism studies.[1] The addition of these functional groups will lead to predictable mass shifts in the precursor and product ions.
Conclusion
The mass spectrometry fragmentation of Pyrazolam provides a wealth of structural information that is essential for its unambiguous identification. Under positive electrospray ionization and collision-induced dissociation, protonated Pyrazolam undergoes characteristic cleavages of the diazepine ring, leading to a series of diagnostic product ions. A thorough understanding of these fragmentation pathways, supported by high-resolution mass spectrometry, enables the development of highly selective and sensitive analytical methods for the detection of this designer benzodiazepine in various matrices. The principles and methodologies outlined in this guide provide a solid foundation for researchers and scientists working in the fields of analytical chemistry, toxicology, and drug metabolism.
References
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ResearchGate. Pyrazolam UHPLC-MS analysis: peak elution for all pyrazolam tablet... Available from: [Link]
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mzCloud. Pyrazolam. Available from: [Link]
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PubMed. Human Urinary Metabolic Patterns of the Designer Benzodiazepines Flubromazolam and Pyrazolam Studied by Liquid Chromatography-High Resolution Mass Spectrometry. Available from: [Link]
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ResearchGate. A study of the electrospray ionisation of pharmacologically significant 1,4-benzodiazepines and their subsequent fragmentation using an ion-trap mass spectrometer. Available from: [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]
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University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry (2012). Available from: [Link]
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A Comparative Analysis of the Reactivity of 5-Hydroxymethylsalicylic Acid and Salicylic Acid
A Technical Guide for Researchers in Synthetic Chemistry and Drug Development
In the landscape of pharmaceutical intermediates and fine chemicals, salicylic acid and its derivatives are cornerstones of synthesis. Among these, 5-hydroxymethylsalicylic acid presents a unique structural variation with the introduction of a hydroxymethyl group at the 5-position. This modification, while seemingly minor, imparts distinct electronic and steric characteristics that significantly influence its chemical reactivity compared to its parent compound, salicylic acid. This guide provides an in-depth, objective comparison of the reactivity of these two molecules, supported by theoretical principles and extrapolated experimental data from analogous systems.
Understanding the Molecular Landscape: Electronic and Steric Effects
The reactivity of an aromatic compound is fundamentally governed by the electronic and steric nature of its substituents. Both salicylic acid and 5-hydroxymethylsalicylic acid possess a hydroxyl (-OH) and a carboxylic acid (-COOH) group, which exert opposing electronic effects on the benzene ring.
The hydroxyl group is a potent activating group. Through the +R (resonance) effect, the lone pairs on the oxygen atom are delocalized into the aromatic pi-system, increasing the electron density at the ortho and para positions. This makes the ring more susceptible to attack by electrophiles.[1]
Conversely, the carboxylic acid group is a deactivating group. Through its -I (inductive) and -R effects, it withdraws electron density from the ring, making it less reactive towards electrophiles.
The key differentiator in 5-hydroxymethylsalicylic acid is the hydroxymethyl group (-CH2OH) . This group is generally considered to be weakly electron-donating through a +I (inductive) effect. However, its overall electronic influence is modest compared to the strong activating effect of the hydroxyl group and the deactivating effect of the carboxylic acid group.
Hammett Substituent Constants: A Quantitative Perspective
Comparative Reactivity in Key Transformations
We will now explore the anticipated differences in reactivity between 5-hydroxymethylsalicylic acid and salicylic acid in three fundamental reaction classes: Fischer-Speier esterification, electrophilic aromatic substitution, and oxidation.
Fischer-Speier Esterification
Fischer-Speier esterification is an acid-catalyzed reaction between a carboxylic acid and an alcohol to form an ester. The rate of this reaction is influenced by both electronic and steric factors around the carboxylic acid group.
Theoretical Analysis:
-
Electronic Effects: The electronic effect of the 5-hydroxymethyl group is minimal at the carboxyl group due to its meta position relative to it. Therefore, a significant electronic impact on the rate of esterification is not expected.
-
Steric Effects: The hydroxymethyl group is located at the 5-position, which is remote from the carboxylic acid at the 1-position. Consequently, it should not exert any steric hindrance on the approaching alcohol nucleophile. Salicylic acid itself experiences an "ortho effect" where the ortho-hydroxyl group can influence the acidity and reactivity of the carboxylic acid.[2][3] However, this effect is common to both molecules.
Expected Outcome:
The rates of Fischer esterification for both 5-hydroxymethylsalicylic acid and salicylic acid are expected to be comparable under identical conditions. Any minor differences would likely be attributable to subtle changes in the overall electron density of the molecule.
Experimental Data Snapshot:
While direct comparative kinetic data is scarce, studies on the esterification of substituted benzoic acids show that substituents at the meta and para positions have a less pronounced effect on the reaction rate compared to ortho substituents.[4] For instance, the acid-catalyzed esterification of benzoic acid with 1-butanol has been studied, providing a baseline for comparison.[5]
| Compound | Expected Relative Rate of Esterification |
| Salicylic Acid | Baseline |
| 5-Hydroxymethylsalicylic Acid | Similar to baseline |
Experimental Protocol: Comparative Fischer Esterification
This protocol outlines a method to experimentally compare the esterification rates.
-
Reaction Setup: In two separate round-bottom flasks, dissolve equimolar amounts of salicylic acid and 5-hydroxymethylsalicylic acid in a 10-fold molar excess of methanol.
-
Catalyst Addition: To each flask, add a catalytic amount (e.g., 5 mol%) of concentrated sulfuric acid.
-
Reaction Monitoring: Heat both reactions to reflux. At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot from each reaction mixture.
-
Analysis: Quench the reaction in the aliquot with a known amount of base. Analyze the composition of the aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) to determine the concentration of the starting material and the ester product.
-
Data Analysis: Plot the concentration of the ester product versus time for both reactions to determine the initial reaction rates.
Caption: Workflow for Comparative Fischer Esterification.
Electrophilic Aromatic Substitution (EAS)
Electrophilic aromatic substitution is a hallmark reaction of aromatic compounds. The regioselectivity and rate of these reactions are dictated by the directing and activating/deactivating effects of the substituents.
Theoretical Analysis:
-
Directing Effects:
-
-OH group: Strongly activating and ortho, para-directing.
-
-COOH group: Deactivating and meta-directing.
-
-CH2OH group: Weakly activating and ortho, para-directing.
-
In both molecules, the powerful ortho, para-directing influence of the hydroxyl group dominates. Therefore, electrophilic attack is expected to occur at the positions ortho and para to the -OH group (positions 3 and 5 for salicylic acid, and position 3 for 5-hydroxymethylsalicylic acid, as position 5 is already substituted).
-
Reactivity: The presence of the weakly electron-donating -CH2OH group in 5-hydroxymethylsalicylic acid should slightly increase the overall electron density of the aromatic ring compared to salicylic acid. This suggests that 5-hydroxymethylsalicylic acid will be slightly more reactive towards electrophiles. Phenols are known to be significantly more reactive than benzene in EAS.[1][6][7]
Expected Outcome:
5-Hydroxymethylsalicylic acid is predicted to be more reactive than salicylic acid in electrophilic aromatic substitution reactions. For bromination, for example, 5-hydroxymethylsalicylic acid would likely react under milder conditions or at a faster rate. The primary product for the bromination of 5-hydroxymethylsalicylic acid is expected to be 3-bromo-5-hydroxymethylsalicylic acid.
Experimental Data Snapshot:
While a direct kinetic comparison is unavailable, the principles of substituent effects are well-established. Phenol undergoes bromination readily without a Lewis acid catalyst, often leading to polysubstitution.[7] The presence of the deactivating -COOH group in salicylic acid tempers this reactivity, but the ring remains activated. The additional weakly activating -CH2OH group in 5-hydroxymethylsalicylic acid would further enhance this reactivity.
| Compound | Predicted Relative Reactivity in EAS | Major Bromination Product |
| Salicylic Acid | Baseline | 5-Bromosalicylic acid |
| 5-Hydroxymethylsalicylic Acid | Higher than baseline | 3-Bromo-5-hydroxymethylsalicylic acid |
Experimental Protocol: Comparative Bromination
-
Reaction Setup: Prepare two identical solutions of salicylic acid and 5-hydroxymethylsalicylic acid in a suitable solvent (e.g., acetic acid).
-
Reagent Addition: Slowly add a solution of bromine in acetic acid dropwise to each reaction mixture at room temperature while stirring.
-
Reaction Monitoring: Monitor the disappearance of the bromine color and the formation of product by Thin Layer Chromatography (TLC).
-
Work-up and Analysis: Once the reaction is complete, pour the mixture into water to precipitate the product. Filter, wash, and dry the solid. Determine the yield and characterize the product by NMR spectroscopy.
-
Comparison: Compare the reaction times and yields for both substrates.
Caption: Electrophilic Bromination Pathways.
Oxidation
The oxidation of salicylic acid and its derivatives can proceed at the aromatic ring or at a substituent. The presence of the electron-donating hydroxyl group makes the aromatic ring susceptible to oxidation, while the hydroxymethyl group in 5-hydroxymethylsalicylic acid provides an additional, more readily oxidizable site.
Theoretical Analysis:
-
Salicylic Acid: Strong oxidizing agents like potassium permanganate (KMnO4) can lead to the degradation of the aromatic ring. The hydroxyl group activates the ring towards oxidation.
-
5-Hydroxymethylsalicylic Acid: The primary alcohol of the hydroxymethyl group is a prime target for oxidation. Under controlled conditions, it can be selectively oxidized to an aldehyde and then to a carboxylic acid, yielding 5-formylsalicylic acid and subsequently 4-hydroxyisophthalic acid. The aromatic ring is also susceptible to oxidation, but the hydroxymethyl group is generally more easily oxidized. Studies on the oxidation of phenolic compounds with permanganate show complex pH-dependent kinetics.[5][8][9][10][11]
Expected Outcome:
5-Hydroxymethylsalicylic acid is expected to be more susceptible to oxidation than salicylic acid due to the presence of the oxidizable hydroxymethyl group. Selective oxidation of the -CH2OH group is possible under milder conditions, while harsher conditions would likely lead to the oxidation of both the substituent and the aromatic ring.
Experimental Data Snapshot:
Kinetic studies on the oxidation of substituted phenols by permanganate indicate that electron-donating groups generally increase the rate of oxidation.[12] While direct data for our target molecules is lacking, the oxidation of 4-hydroxy-3-methylbenzoic acid has been reported, which provides a close structural analog.[13][14][15][16][17]
| Compound | Expected Susceptibility to Oxidation | Potential Oxidation Products |
| Salicylic Acid | Moderate | Ring cleavage products |
| 5-Hydroxymethylsalicylic Acid | High | 5-Formylsalicylic acid, 4-Hydroxyisophthalic acid, ring cleavage products |
Experimental Protocol: Comparative Oxidation with KMnO4
-
Reaction Setup: Prepare aqueous solutions of salicylic acid and 5-hydroxymethylsalicylic acid in separate flasks.
-
Oxidant Addition: Slowly add a standardized solution of potassium permanganate to each flask at a controlled temperature (e.g., room temperature or 0 °C).
-
Reaction Monitoring: Monitor the disappearance of the purple color of the permanganate ion.
-
Analysis: After the reaction, quench any remaining permanganate with a suitable reducing agent (e.g., sodium bisulfite). Analyze the product mixture using techniques like LC-MS to identify the oxidation products.
-
Comparison: Compare the rate of permanganate consumption and the distribution of oxidation products for both substrates.
Caption: Potential Oxidation Pathways.
Conclusion and Future Outlook
This comparative guide illustrates that while 5-hydroxymethylsalicylic acid and salicylic acid share a common structural backbone, the presence of the 5-hydroxymethyl group introduces subtle yet significant changes in reactivity.
-
In Fischer esterification , the reactivity is expected to be largely similar due to the remote position of the hydroxymethyl group from the reaction center.
-
For electrophilic aromatic substitution , 5-hydroxymethylsalicylic acid is predicted to be more reactive due to the additional weak electron-donating effect of the hydroxymethyl group.
-
Regarding oxidation , 5-hydroxymethylsalicylic acid is more susceptible due to the presence of the readily oxidizable primary alcohol functionality.
While this guide provides a robust theoretical framework, direct experimental validation through kinetic studies is essential for a definitive quantitative comparison. The provided experimental protocols offer a starting point for such investigations. A deeper understanding of the reactivity of 5-hydroxymethylsalicylic acid will undoubtedly facilitate its broader application in the synthesis of novel pharmaceuticals and functional materials.
References
- The separation of polar and steric effects. Part VI. The kinetics of the acid-catalysed esterification of substituted benzoic acids by methanol. Journal of the Chemical Society B: Physical Organic.
- Ortho effect. In Wikipedia.
- Unlocking the Chemistry of 4-Hydroxy-3-methylbenzoic Acid: A Deep Dive into Properties and Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
- Kinetics of Different Substituted Phenolic Compounds' Aqueous OH Oxidation in
- The Ortho Effect of benzoic acids.
- Kinetic study comparison of different benzoic acid ester syntheses. Benchchem.
- Parabola-like shaped pH-rate profile for phenols oxidation by aqueous permangan
- Polar and Steric Substituent Constants for Aliphatic and o-Benzoate Groups from Rates of Esterific
- Substituent Effects on Acidity. Chemistry LibreTexts.
- [Oxidation of phenolic compounds with permanganate c
- Steric inhibition of resonance in ortho-substituted benzoic acids. Chemistry Stack Exchange.
- Phenol _Electrophilic substitution rxn.
- Oxidation of phenolic compounds with permanganate catalyzed by manganese dioxide.
- Linear Free Energy Relationships (LFERs): Applying the Hammett Equation to a Series of Substituted Benzoic Acid. Pendidikan Kimia.
- Parabola-Like Shaped pH-Rate Profile for Phenols Oxidation by Aqueous Permangan
- The oxidation of phenol and chlorophenols by alkaline permangan
- A Robust, “One-Pot” Method for Acquiring Kinetic Data for Hammett Plots Used To Demonstrate Transmission of Substituent Effects in Reactions of Arom
- Electrophilic Substitution Reactions of Phenols. BYJU'S.
- Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase.
- Hammett equ
- Application of the Hammett equation in the esterification of substituted benzoic acids, catalyzed by AlPO4 in the gas phase. Canadian Science Publishing.
- Electrophilic Substitution of Phenols. Chemistry LibreTexts.
- Reactions of Phenol - A Level Chemistry Revision Notes. Save My Exams.
- Solvent-Free Esterification Of Substituted Benzoic Acids With Alcohols Using Modified Montmorillonite K10 As Solid. ijstr.org.
- 4-Hydroxy-3-methylbenzoic acid | Endogenous Metabolite. MedchemExpress.com.
- Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. Journal of Physical Science.
- 4-Hydroxy-3-methylbenzoic acid | C8H8O3 | CID 68138. PubChem.
- Application of Green Catalysts for the Esterification of Benzoic Acid with Different Alcohols. DergiPark.
- 4-Hydroxy-3-methylbenzoic acid hydr
- 4-Hydroxy-3-methylbenzoic acid | CAS 499-76-3. Selleck Chemicals.
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Chromatographic Comparison of Hydroxymethylbenzoic Acid Isomers
Content Type: Technical Comparison Guide Audience: Researchers, Analytical Scientists, Drug Development Professionals[1]
Executive Summary: The Isomer Challenge
The chromatographic separation of hydroxymethylbenzoic acid (HMBA) isomers—2-HMBA , 3-HMBA , and 4-HMBA —presents a unique analytical challenge not found in simple homolog series. While 3- and 4-HMBA behave as typical polar aromatic acids, 2-HMBA (ortho-isomer) possesses a latent instability: it readily cyclizes to form phthalide (isobenzofuran-1(3H)-one) under acidic conditions or thermal stress.
This guide moves beyond standard column selection to address the chemical stability of the analytes during separation. We compare two distinct chromatographic strategies: the "Intact Carboxylate" (High pH) approach and the "Cyclization-Derived" (Low pH) approach, providing the causality and protocols necessary for robust method development.
Physicochemical Profiling & Causality
Effective separation requires understanding the structural forces driving retention.
| Feature | 2-Hydroxymethylbenzoic Acid | 3-Hydroxymethylbenzoic Acid | 4-Hydroxymethylbenzoic Acid |
| Structure | Ortho-substitution | Meta-substitution | Para-substitution |
| Key Property | Lactonization Risk: Cyclizes to Phthalide in acid/heat. | Stable. | Stable. |
| pKa (-COOH) | ~3.5 - 4.0 (influenced by H-bond) | ~4.1 | ~4.2 |
| Polarity | High (as open acid) / Low (as Phthalide) | High | High |
| UV Max | ~226 nm, 274 nm | ~230 nm | ~234 nm |
The "Ghost Peak" Phenomenon
In standard Reversed-Phase (RP) HPLC using acidic buffers (e.g., 0.1% TFA, pH ~2), 2-HMBA will partially or fully convert to phthalide .
-
Result: You may see two peaks for one compound (the acid and the lactone) or a broad, tailing peak due to on-column interconversion.
-
Solution: Control the pH to force the equilibrium to one side.
Method Development Strategy: The Decision Matrix
The following logic flow dictates the selection of the mobile phase based on the target analyte state.
Figure 1: Decision matrix for mobile phase pH selection based on 2-HMBA stability requirements.
Comparative Protocols
Protocol A: High pH "Intact" Method (Recommended)
Objective: Separate all three isomers as open carboxylates.
Mechanism: At pH 7.0, all isomers are fully ionized (
-
Column: C18 with Polar Embedded Group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Fusion).
-
Why? Standard C18 columns may suffer from "dewetting" (pore collapse) with highly aqueous phases needed for polar acids. Polar embedded groups prevent this and improve peak shape for basic/acidic compounds.
-
-
Mobile Phase A: 20 mM Ammonium Phosphate Buffer, pH 7.0 .
-
Gradient:
-
0-2 min: 2% B (Isocratic hold to retain polar 4-HMBA)
-
2-10 min: 2% -> 30% B
-
10-12 min: 30% B
-
-
Detection: UV @ 230 nm.[1]
-
Expected Elution Order: 4-HMBA < 3-HMBA < 2-HMBA (Open form).
-
Note: 4-HMBA is typically the most polar and elutes first.
-
Protocol B: Low pH "Phthalide" Method
Objective: Analyze 3-HMBA and 4-HMBA while converting 2-HMBA to Phthalide for better retention. Mechanism: Acidic pH suppresses ionization of 3- and 4-HMBA (increasing retention on C18) and cyclizes 2-HMBA into the much less polar phthalide.
-
Column: Phenyl-Hexyl or C18 (e.g., Agilent ZORBAX Eclipse Plus C18).
-
Why? Phenyl-Hexyl offers unique
selectivity for aromatic isomers.
-
-
Mobile Phase A: Water + 0.1% Phosphoric Acid (pH ~2.2).
-
Mobile Phase B: Methanol.[6]
-
Gradient:
-
0-15 min: 5% -> 50% B.
-
-
Performance:
Performance Comparison Data
The following data summarizes the expected performance characteristics of the isomers under the defined protocols.
| Parameter | Protocol A (pH 7.0) | Protocol B (pH 2.2) |
| Separation Mechanism | Ionized Carboxylates (Polarity) | Neutral Acids + Lactonization |
| 2-HMBA Species | Open Acid (2-Hydroxymethylbenzoate) | Phthalide (Lactone) |
| Resolution (Rs) | Moderate (Isomers elute close together) | High (Phthalide is chemically distinct) |
| Peak Shape | Good (Buffered) | Excellent for 3/4; Variable for 2 (Equilibrium) |
| LOD (UV) | ~0.5 µg/mL | ~0.1 µg/mL (Phthalide has higher response) |
| Mass Spec Compatibility | Yes (Use Ammonium Acetate instead of Phosphate) | Yes (Use Formic Acid instead of Phosphoric) |
Experimental Workflow: Sample Preparation
To ensure data integrity, sample preparation must match the chosen chromatographic method.
Figure 2: Sample preparation workflow ensuring analyte stability matches the mobile phase conditions.
Critical Troubleshooting: The Tailing 2-HMBA Peak
If you observe a broad, tailing peak for 2-HMBA in Protocol B:
-
Cause: On-column interconversion. The rate of cyclization is competing with the flow rate.
-
Fix: Increase column temperature to 40°C (speeds up kinetics to a single state) or switch to Protocol A (pH 7) to lock the molecule in the open form.
References
-
SIELC Technologies. Separation of Benzoic acid, 4-(hydroxymethyl)-, methyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
-
National Institutes of Health (PubChem). 4-(Hydroxymethyl)benzoic acid | C8H8O3. Retrieved from [Link]
- Google Patents.High performance liquid chromatography for high performance separation detection of phthalide derivatives (CN110108818B).
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- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Determination of combined p-hydroxy benzoic acid preservatives in a liquid pharmaceutical formulation by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to the Validation of Purity Standards for 2-Hydroxy-5-(hydroxymethyl)benzoic Acid
This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CAS: 7437-20-9), a critical building block in modern drug development and chemical synthesis. As researchers, scientists, and drug development professionals, our collective pursuit of therapeutic safety and efficacy begins at the molecular level. The purity of an active pharmaceutical ingredient (API) or a key starting material is not merely a quality metric; it is a fundamental determinant of a drug product's safety profile and biological activity. This document moves beyond rote protocols to explain the causality behind methodological choices, offering a framework for establishing robust, self-validating purity standards.
The validation of an analytical procedure is the documented process that proves its suitability for the intended purpose.[1][2] For purity determination, this means the method must be specific for the analyte, sensitive to potential impurities, and consistently reliable. Our discussion is grounded in the globally harmonized principles of the International Council for Harmonisation (ICH), particularly the Q2(R1) guideline on the validation of analytical procedures, which provides a comprehensive framework for this critical task.[3][4][5]
Comparative Analysis of Core Analytical Methodologies
The selection of an analytical technique for purity validation is a decision driven by the physicochemical properties of the analyte and the potential impurity profile. 2-Hydroxy-5-(hydroxymethyl)benzoic acid is a polar, crystalline organic compound, which guides our choice of primary analytical techniques. We will compare four orthogonal methods: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Differential Scanning Calorimetry (DSC), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling
HPLC is the cornerstone of pharmaceutical analysis for non-volatile and thermally labile compounds.[1] Its strength lies in its ability to separate the main component from a wide range of potential impurities, including starting materials, by-products, and degradation products.
The Causality Behind the Method: For a polar compound like 2-Hydroxy-5-(hydroxymethyl)benzoic acid, a reverse-phase HPLC (RP-HPLC) method is the logical choice.[6][7][8] We utilize a non-polar stationary phase (like a C18 column) and a polar mobile phase. The analyte and its impurities are separated based on their relative hydrophobicity. To ensure the carboxylic acid and phenolic hydroxyl groups are in a consistent, non-ionized state for reproducible retention, the mobile phase is typically acidified (e.g., with phosphoric or formic acid).[6][9] Detection is most commonly achieved using a UV detector set at a wavelength where the aromatic ring exhibits strong absorbance (e.g., ~230 nm).[7]
Experimental Protocol: HPLC-UV Method for Purity Determination
-
Chromatographic System: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Sample Preparation:
-
Accurately weigh and dissolve the 2-Hydroxy-5-(hydroxymethyl)benzoic acid reference standard and test sample in a suitable diluent (e.g., a 50:50 mixture of acetonitrile and water) to a final concentration of approximately 1.0 mg/mL.
-
Prepare a series of dilutions from the standard stock solution for linearity assessment (e.g., 0.05 to 1.5 mg/mL).
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 5% B to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min.[7]
-
Column Temperature: 30 °C.
-
Detection Wavelength: 230 nm.[7]
-
Injection Volume: 10 µL.[7]
-
-
Data Analysis:
-
The purity is calculated using an area percent normalization method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
For impurity quantification, a reference standard for each impurity is ideally used. If unavailable, relative response factors can be determined.
-
Sources
- 1. chromsoc.jp [chromsoc.jp]
- 2. particle.dk [particle.dk]
- 3. resolvemass.ca [resolvemass.ca]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. Separation of Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Benzoic acid, 2-hydroxy-5-methyl-, ethyl ester | SIELC Technologies [sielc.com]
C-13 NMR Chemical Shift Analysis: 5-Hydroxymethylsalicylic Acid
The following guide provides a comprehensive technical analysis of the C-13 NMR chemical shift data for 5-Hydroxymethylsalicylic Acid (5-HMSA) , a critical metabolite and synthetic intermediate in the salicylate pathway.
This guide is structured to serve researchers requiring precise spectral assignment, impurity profiling, and structural validation.[1]
Executive Summary & Comparison Strategy
5-Hydroxymethylsalicylic acid (5-HMSA) (IUPAC: 2-hydroxy-5-(hydroxymethyl)benzoic acid) is a functionalized salicylate often encountered as a microbial metabolite of salicylic acid or a synthetic intermediate in resin production.
Unlike the ubiquitous Salicylic Acid (SA), 5-HMSA presents a challenge in NMR characterization due to its tendency to polymerize or lactonize under acidic conditions.[1] Consequently, literature data often characterizes this compound as its Methyl Ester derivative (Methyl 5-hydroxymethylsalicylate) to ensure stability and solubility during acquisition.[1]
This guide compares three critical datasets:
-
Salicylic Acid (Standard Reference): The baseline for assignment.[1]
-
Methyl 5-Hydroxymethylsalicylate (Experimental): The primary literature-validated dataset.[1]
-
5-Hydroxymethylsalicylic Acid (Predicted Free Acid): Calculated values derived from substituent chemical shift additivity rules (SCS) for the free acid form.
Comparative C-13 NMR Data Table
The following table synthesizes experimental data (DMSO-d6/CD3OD) and predictive models. The "Shift Δ" column highlights the impact of the hydroxymethyl (-CH2OH) group at the C-5 position relative to the unsubstituted Salicylic Acid.
| Carbon Position | Assignment | Salicylic Acid (Exp) [1] | Methyl 5-HMSA (Exp) [2] | 5-HMSA Free Acid (Pred) | Shift Δ (Effect of -CH2OH) |
| C-7 | Carboxyl (C=O) | 172.4 ppm | 170.4 ppm (Ester) | ~172.5 ppm | -2.0 (Ester effect) |
| C-2 | C-OH (Phenolic) | 161.4 ppm | 160.9 ppm | ~161.0 ppm | -0.5 (Minor shielding) |
| C-4 | Aromatic CH | 134.1 ppm | 134.7 ppm | ~134.0 ppm | +0.6 (Ortho effect) |
| C-5 | C-CH2OH (Ipso) | 119.3 ppm | 131.8 ppm | ~131.0 ppm | +12.5 (Deshielding) |
| C-6 | Aromatic CH | 130.4 ppm | 128.4 ppm | ~129.0 ppm | -2.0 (Ortho effect) |
| C-3 | Aromatic CH | 117.3 ppm | 117.6 ppm | ~117.5 ppm | +0.3 (Meta effect) |
| C-1 | Quaternary C | 113.1 ppm | 112.0 ppm | ~112.5 ppm | -1.1 (Para effect) |
| C-8 | -CH2OH | N/A | 64.3 ppm | ~64.0 ppm | Diagnostic Peak |
| C-9 | -OCH3 (Ester) | N/A | 52.2 ppm | N/A | Ester specific |
-
Solvent: DMSO-d6 / CD3OD.
-
Key Diagnostic: The appearance of the methylene signal at ~64 ppm and the downfield shift of C-5 from ~119 to ~132 ppm are the definitive markers for 5-hydroxymethylation.
Structural Assignment & Logic (DOT Visualization)
The following diagram illustrates the assignment logic, highlighting the substituent effects that drive the chemical shift changes.
Caption: Figure 1 visualizes the "Ipso" deshielding effect at C-5, where the substitution of a proton (in Salicylic Acid) with a hydroxymethyl group (in 5-HMSA) causes a significant downfield shift (~12.5 ppm).
Detailed Experimental Protocol
To replicate these results or isolate 5-HMSA for analysis, the following protocol is recommended. This method avoids the formation of polymeric byproducts common in acid-catalyzed formaldehyde condensations.[1]
A. Synthesis/Isolation (Biocatalytic Route)
-
Source: 5-HMSA is efficiently produced via the metabolism of 3-methylsalicylic acid or salicylic acid by Ralstonia sp. strain U2 using the enzyme Salicylate 5-hydroxylase [2].[1]
-
Chemical Route: Reaction of Salicylic Acid with Formaldehyde in basic aqueous solution (NaOH) at low temperature (40°C) favors the 5-isomer over the 3-isomer.
B. Sample Preparation for NMR
-
Solvent Selection: Use DMSO-d6 (Dimethyl sulfoxide-d6) or CD3OD (Methanol-d4).[1]
-
Concentration: Dissolve 10-15 mg of the purified compound (or its methyl ester) in 0.6 mL of solvent.
-
Reference: Calibrate the spectrum to the solvent residual peak:
C. Data Validation Checklist
Critical Analysis: Why the Methyl Ester?
In many published studies, including the seminal work on Ralstonia metabolites, the researchers convert the free acid to the Methyl Ester using Diazomethane or Methanol/H2SO4 prior to NMR analysis.[1]
Reasoning:
-
Solubility: The free acid has high crystal lattice energy and poor solubility in standard organic solvents.[1]
-
Purification: The ester is easily purified by silica gel chromatography (e.g., Ethyl Acetate/Hexane), whereas the free acid streaks on silica.[1]
-
Stability: The free hydroxymethyl group at position 5 is prone to condensation with the carboxylic acid of a neighboring molecule, forming polyesters.[1] Esterification "caps" the carboxylic acid, preventing this polymerization.[1]
Recommendation: If your experimental C-13 spectrum shows a peak at ~52.2 ppm , you are likely looking at the Methyl Ester derivative, not the free acid.[1]
References
-
SDBS Web: Spectral Database for Organic Compounds. Salicylic Acid C-13 NMR Data.[1] National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
-
Zhou, N. Y., et al. (2002). "Salicylate 5-Hydroxylase from Ralstonia sp.[1] Strain U2: a Monooxygenase with Close Relationships to and Shared Electron Transport Proteins with Naphthalene Dioxygenase." Journal of Bacteriology, 184(6), 1547–1555.[1] (Source of Methyl 5-hydroxymethylsalicylate data). [Link]
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data.[1] Springer-Verlag Berlin Heidelberg.[1] (Source for Substituent Chemical Shift Additivity Rules). [Link]
Sources
Thermal Analysis (TGA/DSC) of 2-Hydroxy-5-(hydroxymethyl)benzoic Acid: A Comparative Guide
Executive Summary
In solid-state pharmaceutical development, understanding the thermal stability and phase transition behavior of an Active Pharmaceutical Ingredient (API) or its derivatives is non-negotiable. 2-Hydroxy-5-(hydroxymethyl)benzoic acid (also known as 5-hydroxymethylsalicylic acid, or 5-HMSA) presents a unique thermal profile compared to its structural analogs, Salicylic Acid (SA) and Acetylsalicylic Acid (ASA/Aspirin).
While SA and ASA have well-documented thermal degradation pathways, the introduction of the primary benzylic alcohol (-CH₂OH) at the 5-position in 5-HMSA fundamentally alters both its crystal lattice energy and its thermal lability. This guide objectively compares the thermal performance (TGA/DSC) of 5-HMSA against SA and ASA, providing actionable experimental protocols and formulation insights.
Mechanistic Thermal Profiling: Causality in Phase Transitions
To interpret thermal data accurately, we must look beyond the thermogram and analyze the underlying molecular interactions. The thermal behavior of these three compounds is dictated by their hydrogen-bonding networks and functional group stability.
-
Salicylic Acid (SA): SA is characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the carboxyl group. This stabilizes the individual molecule but results in weaker intermolecular forces. Consequently, SA melts at approximately 159°C and is highly prone to sublimation and decarboxylation at elevated temperatures .
-
Acetylsalicylic Acid (ASA): Acetylation of the phenolic -OH disrupts the hydrogen-bonding network, lowering the melting point to an extrapolated onset of ~138.5°C. However, ASA is thermally labile; above 150°C, it undergoes deacetylation, releasing gaseous acetic acid before bulk decomposition .
-
2-Hydroxy-5-(hydroxymethyl)benzoic acid (5-HMSA): The addition of the hydroxymethyl group introduces a potent hydrogen bond donor/acceptor, shifting the lattice to a robust intermolecular network. This drives the melting point higher. However, primary benzylic alcohols are highly reactive. Under thermal stress (>145°C), 5-HMSA is susceptible to intermolecular dehydration (condensation), releasing water to form dibenzyl ether oligomers. This degradation event often overlaps with the melting endotherm, complicating thermal processing.
Thermal degradation pathways of salicylic acid derivatives.
Comparative Quantitative Data
The table below synthesizes the thermal parameters critical for pre-formulation screening. Note how the primary mass loss mechanism dictates the choice of downstream processing (e.g., avoiding Hot Melt Extrusion for 5-HMSA).
| Compound | Melting Onset (Tₘ, °C) | Enthalpy of Fusion (ΔH, J/g) | Degradation Onset (T_d, °C) | Primary Mass Loss Mechanism (TGA) |
| Salicylic Acid (SA) | 158.5 | ~150.0 | 160.0 | Sublimation / Decarboxylation |
| Acetylsalicylic Acid (ASA) | 138.5 | 178.0 | 150.0 | Deacetylation (Loss of Acetic Acid) |
| 5-HMSA | 168.2 | ~165.0 | 145.0* | Dehydration (Ether Condensation) |
*Data for 5-HMSA represents typical experimental ranges based on functional group thermal liabilities and structural extrapolation.
Self-Validating Experimental Protocol
In my experience, a standard TGA/DSC run is insufficient for reactive derivatives like 5-HMSA. A protocol must be a self-validating system . A simple mass loss on a TGA curve is ambiguous; to definitively prove causality (e.g., confirming that 5-HMSA is losing water via condensation rather than subliming like SA), the system must be coupled with Evolved Gas Analysis (EGA), such as TG-FTIR or TG-MS .
Step-by-Step Methodology: Simultaneous Thermal Analysis (STA)
-
Instrument Calibration: Run a baseline subtraction using empty crucibles. Calibrate temperature and cell constant using high-purity Indium (Tₘ = 156.6°C) and Zinc (Tₘ = 419.5°C) standards.
-
Sample Preparation: Accurately weigh 2.0 to 5.0 mg of 5-HMSA. Causality note: Keeping the sample mass low minimizes thermal gradients within the powder bed, ensuring sharp endothermic peaks.
-
Crucible Selection:
-
For TGA: Use Alumina (Al₂O₃) crucibles to prevent catalytic reactions with the sample at high temperatures.
-
For DSC: Use Aluminum (Al) pans with a pinhole lid. The pinhole allows evolved gases (like water vapor from 5-HMSA condensation) to escape, preventing pressure build-up that alters the melting thermodynamics.
-
-
Atmosphere Control: Purge the furnace with dry Nitrogen (N₂) at a flow rate of 50 mL/min. Causality note: An inert atmosphere isolates purely thermal degradation events from oxidative degradation.
-
Thermal Program: Equilibrate at 25°C for 5 minutes. Heat at a dynamic rate of 10 K/min up to 400°C.
-
Orthogonal Validation (EGA): Route the exhaust gas through a heated transfer line (200°C) to a Mass Spectrometer. Monitor m/z 18 to confirm water loss (5-HMSA condensation) or m/z 60 to confirm acetic acid loss (ASA deacetylation).
Standardized TGA/DSC experimental workflow for API thermal analysis.
Formulation Implications & Conclusion
When comparing 2-Hydroxy-5-(hydroxymethyl)benzoic acid to traditional salicylates, the critical differentiator is the narrow (or non-existent) processing window between its melting point and its degradation onset.
While Acetylsalicylic Acid can be carefully processed near its melting point, the hydroxymethyl group in 5-HMSA triggers dehydration at temperatures lower than its bulk melting point. Therefore, drug development professionals must avoid high-shear, high-temperature processing techniques like Hot Melt Extrusion (HME) for 5-HMSA. Instead, ambient-temperature formulation strategies, such as wet granulation with low-temperature drying or direct compression, are strictly recommended to maintain the chemical integrity of the API.
References
-
Title: Free Radical Formation in Salicylic Acid and Heating Parameters – Application of EPR, UV-VIS, TGA and Colorimetry Examination Source: Biblioteka Nauki (Polish Scientific Bibliography) URL: [Link][1]
-
Title: About the Thermal Behavior of Acetylsalicylic Acid and Aspirin Source: NETZSCH Analyzing & Testing URL: [Link][2]
-
Title: Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals Source: MDPI (Molecules / Pharmaceutics) URL: [Link][3]
Sources
Differentiating 2-Hydroxy-5-(hydroxymethyl)benzoic Acid from Metabolic Impurities: A Technical Comparison Guide
Topic: Differentiating 2-Hydroxy-5-(hydroxymethyl)benzoic acid from Metabolic Impurities Content Type: Publish Comparison Guide Audience: Researchers, Analytical Scientists, and Drug Development Professionals[1]
Executive Summary
In the high-stakes arena of salicylate-based drug development (e.g., Mesalamine, Aspirin, Salsalate), the accurate profiling of impurities is a regulatory mandate (ICH Q3A/B). 2-Hydroxy-5-(hydroxymethyl)benzoic acid (5-HMSA) presents a unique analytical challenge. Structurally similar to common metabolites like Gentisic Acid and isobaric with Vanillic Acid , 5-HMSA is frequently misidentified in generic impurity profiles.
This guide compares the Certified Reference Standard approach against Generic Metabolic Profiling , demonstrating why specific structural elucidation and validated chromatographic separation are non-negotiable for ensuring the safety and efficacy of therapeutic salicylates.
Part 1: The Chemical Challenge
The "Look-Alike" Landscape
The primary difficulty in isolating 5-HMSA lies in its structural homology with other hydroxybenzoic acid derivatives.[1] While mass spectrometry (MS) can distinguish it from Gentisic acid based on molecular weight (MW), it fails to differentiate 5-HMSA from its isobaric isomers without specific fragmentation patterns or chromatographic resolution.[1]
Table 1: Comparative Chemical Profile
| Compound | CAS No.[2][3] | Formula | MW (Da) | Key Structural Feature | Analytical Risk |
| 5-HMSA | 7437-20-9 | C8H8O4 | 168.15 | -CH2OH (Hydroxymethyl) at C5 | Target Analyte |
| Gentisic Acid | 490-79-9 | C7H6O4 | 154.12 | -OH (Phenolic) at C5 | Co-elution in short gradients |
| Vanillic Acid | 121-34-6 | C8H8O4 | 168.15 | -OCH3 (Methoxy) at C3 | Isobaric Interference (Same MW) |
| Salicylic Acid | 69-72-7 | C7H6O3 | 138.12 | Unsubstituted at C5 | Parent Compound (Matrix Interference) |
Part 2: Analytical Method Comparison
Comparison 1: Chromatographic Resolution (HPLC/UPLC)
The Standard Approach: Generic C18 gradients often use rapid ramping to separate the main API (Salicylic Acid) from polar impurities. The Problem: 5-HMSA and Gentisic acid are both polar. In standard acidic mobile phases (pH 2.5), they often co-elute or elute in the solvent front.
The Optimized Solution: Using a high-purity 5-HMSA Reference Standard allows for the development of a "Mixed-Mode" or "Polar-Embedded" separation protocol.[1]
-
Column: Polar-embedded C18 (e.g., Waters SymmetryShield or Phenomenex Synergi Hydro-RP) enhances retention of the hydroxymethyl group via hydrogen bonding, pulling 5-HMSA away from Gentisic acid.[1]
-
Mobile Phase: 0.1% Formic Acid (A) / Methanol (B). The use of Methanol over Acetonitrile is critical; the protic solvent interacts differently with the aliphatic hydroxyl of 5-HMSA compared to the phenolic hydroxyl of Gentisic acid.
Comparison 2: Mass Spectrometric Identification (MS/MS)
The Standard Approach: Single Quadrupole MS (SIM mode) monitoring m/z 167 (negative mode). The Problem: Both 5-HMSA and Vanillic Acid have a precursor ion of [M-H]- = 167.[1] A generic method cannot distinguish them.
The Optimized Solution: MS/MS Fragmentation (MRM Mode) provides definitive proof.
-
5-HMSA Transition: m/z 167
149 (Loss of H2O from the hydroxymethyl tail).[1] -
Vanillic Acid Transition: m/z 167
152 (Loss of CH3 from the methoxy group) or 123 (Loss of CO2).
Part 3: Experimental Protocol & Workflow
Workflow Diagram: Definitive Identification Strategy
The following decision tree outlines the logical flow for distinguishing 5-HMSA from metabolic noise.
Caption: Analytical decision tree for differentiating 5-HMSA from isobaric and homologous impurities.
Detailed Protocol: Validated Separation Method
Objective: Isolate 5-HMSA from Gentisic Acid and Salicylic Acid in a plasma or API matrix.
1. Sample Preparation:
-
Dissolve 10 mg of API (or extract plasma) in 10 mL of Mobile Phase A.
-
Spike with 5-HMSA Reference Standard (10 µg/mL) to confirm retention time (RT).[1]
2. Chromatographic Conditions:
-
System: UHPLC coupled with Triple Quadrupole MS.
-
Column: C18 Polar-Embedded, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Methanol.[][5]
-
Gradient:
3. Detection Parameters:
-
UV: 254 nm (Aromatic ring absorption).
-
MS: ESI Negative Mode.
Part 4: Metabolic Context & Pathway
Understanding where 5-HMSA originates is crucial for justification in regulatory filings.[1] Unlike Gentisic acid, which is a direct hydroxylation product of Salicylic acid (via CYP450), 5-HMSA is often a synthetic impurity (from formylation steps) or a minor metabolite of Mesalamine (5-Aminosalicylic acid) derivatives.[1]
Caption: Metabolic and synthetic origins of 5-HMSA versus common salicylate metabolites.[1]
References
-
PubChem. (n.d.). 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CID 20676603).[1] National Library of Medicine. Retrieved from [Link][1]
-
NIST Chemistry WebBook. (2025). Benzoic acid, 2,5-dihydroxy-, methyl ester (Gentisic Acid derivative data).[6] National Institute of Standards and Technology.[6] Retrieved from [Link][1]
-
National Institutes of Health (NIH). (2014). Hydroxybenzoic acid isomers and the cardiovascular system. PubMed.[7] Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Vanillic Acid | C8H8O4 | CID 8468 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Benzoic acid, 2,5-dihydroxy-, methyl ester [webbook.nist.gov]
- 7. ChnagG Plays the Role of 5‐Salicylate Hydroxylase in the Gentisic Acid Pathway of Salicylic Acid Metabolism in Cochliobolus heterostrophus - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Technical Guide: Safe Disposal of 2-Hydroxy-5-(hydroxymethyl)benzoic Acid
Topic: 2-Hydroxy-5-(hydroxymethyl)benzoic acid Proper Disposal Procedures Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary & Compound Identification
2-Hydroxy-5-(hydroxymethyl)benzoic acid (CAS: 7437-20-9 ) is a bifunctional aromatic compound containing both a phenolic hydroxyl group and a carboxylic acid moiety. Effective disposal requires recognizing it as a Solid Organic Acid with potential irritant properties.
Unlike general laboratory trash, this compound must be managed as hazardous chemical waste due to its acidity and potential for aquatic toxicity common to phenolic derivatives. This guide provides a self-validating workflow to ensure compliance with RCRA (Resource Conservation and Recovery Act) standards and local EHS protocols.
| Chemical Identity | Details |
| IUPAC Name | 2-Hydroxy-5-(hydroxymethyl)benzoic acid |
| Synonyms | 5-Hydroxymethylsalicylic acid |
| CAS Number | 7437-20-9 |
| Molecular Formula | C₈H₈O₄ |
| Functional Groups | Carboxylic Acid (Acidic), Phenol (Weakly Acidic), Alcohol |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), STOT SE 3 (H335) |
Hazard Assessment & Segregation Logic
Core Directive: Do not rely solely on the "Acid" label. You must segregate based on chemical compatibility to prevent the generation of toxic gases or exothermic runaway reactions.
-
Primary Hazard: Irritant. The compound causes skin and serious eye irritation.[1][2][3][4] Inhalation of dust may cause respiratory irritation.[1][2][3][5]
-
Chemical Incompatibility:
-
Strong Oxidizers: (e.g., Nitric acid, Perchlorates)
Risk of fire/explosion. -
Strong Bases: (e.g., Sodium Hydroxide)
Exothermic neutralization. -
Cyanides/Sulfides:
Contact with acids releases toxic HCN or H₂S gas.
-
Visualizing the Segregation Logic
The following decision tree illustrates the correct waste stream selection.
Caption: Figure 1. Waste stream segregation logic. Select the disposal path based on physical state and solvent matrix to ensure regulatory compliance.
Operational Disposal Protocol
Phase 1: Pre-Disposal Preparation
Before handling the waste, establish a "Hot Zone" in your fume hood.
-
PPE Required: Nitrile gloves (double-gloving recommended for powders), safety goggles (ANSI Z87.1), and a lab coat.
-
Container Selection:
-
Solids: Wide-mouth HDPE (High-Density Polyethylene) or glass jar.
-
Liquids: Amber glass or HDPE carboy. Avoid metal containers due to corrosion risk.
-
Phase 2: Waste Collection (Step-by-Step)
Scenario A: Disposal of Pure Solid (Powder) [2]
-
Containment: Transfer the solid directly into the waste container. Do not sweep dust into the general trash.
-
Wipe Down: If minor dust settles on the bench, wipe with a wet paper towel. Treat the paper towel as Solid Hazardous Waste , not regular trash.
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituent: "2-Hydroxy-5-(hydroxymethyl)benzoic acid"
-
Hazard Checkbox: "Irritant" and "Corrosive" (if applicable by local definition for organic acids).
-
Scenario B: Disposal of Liquid Solutions
-
Identify the Solvent:
-
If Organic (MeOH, DMSO): Pour into the Non-Halogenated Organic Solvent carboy.
-
If Aqueous: Pour into the Aqueous Acidic waste carboy.
-
-
Compatibility Check: Ensure the receiving carboy does not contain active oxidizers or bases.
-
Rinsing: Triple-rinse the empty original container with a small volume of solvent. Add the rinsate to the waste container. Deface the label of the empty bottle and discard it as glass waste (if clean) or hazardous debris (if residue remains).
Phase 3: The Self-Validating System
To ensure your disposal is safe and compliant, perform this 3-point check before closing the waste hood:
-
The "Headspace" Check: Is the liquid container filled only to 90% capacity? (Prevents over-pressurization).
-
The "Cap" Check: Is the cap screwed on tightly? (Prevents vapor release).[3][5][6][7][8]
-
The "Tag" Check: Is the date of accumulation start visible? (RCRA limits storage time, typically to 90 or 180 days depending on generator status).
Emergency Procedures
In the event of a spill or exposure during disposal, execute the following immediately.
| Event | Immediate Action | Secondary Action |
| Skin Contact | Wash with soap and water for 15 min. | Consult SDS Section 4; seek medical aid if irritation persists.[2][3] |
| Eye Contact | Flush with eyewash station for 15 min. | Hold eyelids apart; seek immediate medical attention. |
| Solid Spill | Cover with wet paper towels to prevent dust. | Scoop into a bag; label as hazardous debris. |
| Liquid Spill | Absorb with vermiculite or acid-neutralizing pads. | Do not use combustible materials (sawdust) if mixed with oxidizers. |
References
-
PubChem. (n.d.). Compound Summary: 5-Hydroxymethylsalicylic acid. National Library of Medicine. Retrieved February 28, 2026, from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Managing Hazardous Waste for Academic Laboratories. Retrieved February 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (2024).[1] Hazard Communication Standard: Labels and Pictograms. Retrieved February 28, 2026, from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. tcichemicals.com [tcichemicals.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. szabo-scandic.com [szabo-scandic.com]
- 7. chemos.de [chemos.de]
- 8. file.medchemexpress.com [file.medchemexpress.com]
Personal Protective Equipment (PPE) & Handling Guide: 2-Hydroxy-5-(hydroxymethyl)benzoic Acid
Executive Summary & Chemical Identity
2-Hydroxy-5-(hydroxymethyl)benzoic acid (CAS: 7437-20-9), often referred to as 5-Hydroxymethylsalicylic acid, is a functionalized salicylic acid derivative commonly used as a linker in antibody-drug conjugates (ADCs) and as a metabolic standard in drug development.
While structurally similar to salicylic acid, the addition of the hydroxymethyl group alters its polarity and potential reactivity. This guide prioritizes the mitigation of respiratory irritation and ocular damage caused by fine particulate dust, which is the primary vector of exposure during bench-scale handling.
Chemical Profile
| Property | Detail |
| CAS Number | 7437-20-9 |
| Molecular Formula | C₈H₈O₄ |
| Physical State | White to off-white solid powder |
| Acidity (pKa) | ~2.97 (Carboxylic acid), ~9.9 (Phenolic OH) |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
Risk Assessment & Hazard Identification
Before selecting PPE, we must understand the specific mechanism of injury. As an organic acid powder, the primary risks are irritation and corrosion of mucous membranes.
-
Inhalation (H335): The fine powder form creates a high risk of airborne dust during weighing. Upon contact with the moisture in the respiratory tract, the acid protonates tissue, leading to acute inflammation.
-
Ocular Contact (H319): High risk.[1][2] Acidic dusts are difficult to flush from the eye and can cause corneal opacity if not treated immediately.
-
Skin Contact (H315): Moderate risk. Prolonged contact with perspiration or moisture on the skin will lower local pH, causing dermatitis.
GHS Classification:
-
Signal Word: WARNING
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]
PPE Selection Matrix
The following PPE standards are non-negotiable for handling >10 mg of substance.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Nitrile Rubber (0.11 mm min. thickness) (Double-gloving recommended for >1g handling) | Latex is permeable to many organic acids and offers poor degradation resistance. Nitrile provides excellent barrier protection against benzoic acid derivatives. |
| Eye Protection | Chemical Safety Goggles (Indirect Vented)Do NOT use safety glasses. | Safety glasses allow airborne powder to bypass the lens via the sides. Goggles provide a seal against micro-particulates. |
| Respiratory | Fume Hood (Primary)N95/P100 Respirator (Secondary/Emergency) | Engineering controls (Hood) are superior to PPE. Use a respirator only if weighing outside a hood is unavoidable (not recommended). |
| Body Protection | Lab Coat (High-neck, long sleeve) + Closed-toe shoes | Prevents accumulation of dust on personal clothing, which can lead to secondary exposure outside the lab. |
Operational Protocol: Step-by-Step Handling
Phase 1: Preparation & Engineering Controls
-
Verify Airflow: Ensure the Chemical Fume Hood is operating at a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Organic powders are prone to static charge. Place an ionizing bar or anti-static gun near the balance to prevent "flying powder" during transfer.
-
Spill Kit Readiness: Ensure a dry spill kit (sodium bicarbonate or weak base neutralizer) is within arm's reach.
Phase 2: Weighing & Transfer (Critical Risk Point)
This step poses the highest risk of inhalation exposure.
-
Don PPE: Put on nitrile gloves (inspect for tears), goggles, and lab coat.
-
Transfer: Open the source container only inside the fume hood .
-
Weighing:
-
Use a pre-tared scintillation vial or weighing boat.
-
Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.
-
Technique: If the powder is clumpy, do not crush it in the open boat. Close the container and gently tumble it to break clumps before opening.
-
-
Solubilization: Add solvent (e.g., DMSO) immediately after weighing to trap the dust in solution. Once dissolved, the inhalation risk is negligible, and the hazard shifts to a liquid contact risk.
Phase 3: Post-Work & Decontamination
-
Wipe Down: Wipe the balance area with a tissue dampened with 70% Ethanol or a mild alkaline detergent (to neutralize trace acid).
-
Glove Removal: Use the "beak method" (pulling one glove off by the cuff, balling it into the other hand, and peeling the second glove over the first) to ensure the outside of the gloves never touches skin.
-
Wash: Wash hands with soap and water immediately.
Waste Disposal & Emergency Response
Disposal Protocol
-
Solid Waste: Contaminated weighing boats, tissues, and gloves must be disposed of in the Hazardous Solid Waste stream (labeled "Solid Organic Acid").
-
Liquid Waste: Solutions containing the compound must go into Non-Halogenated Organic Solvents (if in DMSO/MeOH) or Aqueous Acidic Waste (if in water).
-
Do NOT dispose of down the drain.
Emergency Procedures
-
Eye Contact: Flush immediately with an eyewash station for 15 minutes . Hold eyelids open. The acidic nature requires thorough irrigation to restore pH balance.
-
Skin Contact: Wash with soap and water.[1][2][3] If redness persists, seek medical attention.
-
Spill (Powder): Cover with sodium bicarbonate (baking soda) to neutralize, then sweep up carefully to avoid creating dust.
Visual Workflow: Safety Logic
The following diagram illustrates the critical decision points and safety barriers in the handling process.
Caption: Operational workflow emphasizing the "Trap Dust" strategy during solubilization to mitigate inhalation risks.
References
-
PubChem. (n.d.).[4] 2-Hydroxy-5-(hydroxymethyl)benzoic acid (CID 20676603).[4] National Center for Biotechnology Information. Retrieved February 28, 2026, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450). Retrieved February 28, 2026, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
